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  • Product: 2-(4-Isopropoxybenzoyl)-3-methylpyridine
  • CAS: 1187165-54-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(4-Isopropoxybenzoyl)-3-methylpyridine: Properties, Synthesis, and Characterization

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and analytical characterization of 2-(4-Isopropoxybenzoyl)-3-methylpyridine. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles, catering to the needs of professionals in research and development.

Introduction and Compound Profile

2-(4-Isopropoxybenzoyl)-3-methylpyridine is a substituted aromatic ketone featuring a pyridine ring linked to a benzoyl group. The presence of an isopropoxy group on the phenyl ring and a methyl group on the pyridine moiety suggests its potential utility as a scaffold in medicinal chemistry and materials science. The strategic placement of these functional groups can influence the molecule's steric and electronic properties, making it a target of interest for creating novel compounds with specific biological activities or material characteristics.

Chemical Identity
IdentifierValue
IUPAC Name (4-Isopropoxyphenyl)(3-methylpyridin-2-yl)methanone
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS Number Not available

Predicted Physical and Chemical Properties

Due to the limited availability of experimental data for this specific compound, the following properties are predicted based on the known characteristics of related structures such as 2-benzoylpyridine, 4-benzoylpyridine, and 3-methylpyridine.

PropertyPredicted Value/InformationRationale and Comparative Insights
Appearance Likely a crystalline solid or a viscous oil at room temperature.2-Benzoylpyridine is a crystalline solid with a melting point of 41-43 °C.[1] The addition of the isopropoxy and methyl groups increases the molecular weight and may influence the crystal packing, potentially altering the melting point.
Boiling Point Estimated to be above 320 °C.The boiling point of 2-benzoylpyridine is 317 °C.[1] The larger molecular mass of the target compound suggests a higher boiling point.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water.The isopropoxy group may slightly enhance solubility in nonpolar solvents compared to unsubstituted benzoylpyridine.
Chemical Stability Stable under standard laboratory conditions. May be sensitive to strong oxidizing and reducing agents.The ketone and pyridine functionalities are generally stable but can undergo reactions under specific conditions.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of 2-(4-Isopropoxybenzoyl)-3-methylpyridine can be adapted from modern cross-coupling strategies. A modular approach, such as a reductive arylation, offers a high degree of flexibility and control.[2]

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 3-methylpyridine-2-carbonitrile and a 4-isopropoxybenzaldehyde as key starting materials.

G target 2-(4-Isopropoxybenzoyl)-3-methylpyridine intermediate1 Reductive Arylation Intermediate target->intermediate1 Oxidation starting_material1 3-Methylpyridine-2-carbonitrile intermediate1->starting_material1 starting_material2 4-Isopropoxybenzaldehyde intermediate1->starting_material2

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

This protocol is based on a light-driven, catalyst-free reductive arylation followed by an in-situ oxidation.[2]

Step 1: Reductive Arylation

  • In a suitable photoreactor, dissolve 3-methylpyridine-2-carbonitrile (1.0 eq) and 4-isopropoxybenzaldehyde (1.2 eq) in anhydrous acetonitrile.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as a sacrificial electron donor.

  • Irradiate the mixture with a 365 nm UV lamp at room temperature for a specified residence time, monitoring the reaction by TLC or LC-MS until consumption of the starting materials.

Step 2: In-situ Oxidation

  • Upon completion of the reductive arylation, expose the reaction mixture to air (or introduce a gentle stream of air) to facilitate the oxidation of the intermediate to the final ketone product.

  • Continue stirring at room temperature and monitor the oxidation process.

Step 3: Work-up and Purification

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

G cluster_0 Reaction Setup cluster_1 Photoreaction cluster_2 Oxidation cluster_3 Purification Reactants 3-Methylpyridine-2-carbonitrile 4-Isopropoxybenzaldehyde DIPEA in Acetonitrile UV Irradiation (365 nm) UV Irradiation (365 nm) Reactants->UV Irradiation (365 nm) Aerial Oxidation Aerial Oxidation UV Irradiation (365 nm)->Aerial Oxidation Work-up & Chromatography Work-up & Chromatography Aerial Oxidation->Work-up & Chromatography Final Product Pure Product Work-up & Chromatography->Final Product

Caption: Proposed synthetic workflow diagram.

Analytical Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis
  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, a septet and a doublet for the isopropoxy group, and a singlet for the methyl group on the pyridine ring. The chemical shifts will be influenced by the electronic environment of each proton.[3][4]

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum should display distinct signals for all 16 carbon atoms, including the carbonyl carbon, the carbons of the aromatic rings, and the aliphatic carbons of the isopropoxy and methyl groups.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm-1, and characteristic bands for the C-O stretching of the ether and the aromatic C-H and C=C bonds.

Potential Applications and Further Research

Substituted benzoylpyridines are valuable precursors in the synthesis of various biologically active molecules and functional materials.

  • Medicinal Chemistry: The 2-benzoylpyridine scaffold is found in compounds with potential antiproliferative and anticancer activities.[7] The introduction of the isopropoxy and methyl groups could modulate these activities or introduce new pharmacological properties.

  • Materials Science: The conjugated system of the molecule suggests potential applications in the development of organic light-emitting diodes (OLEDs) or as photosensitizers. The electronic properties can be tuned by further substitution.

  • Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate ligand, forming complexes with various metal ions.[7] These complexes could have applications in catalysis or as novel materials.

Further research should focus on the experimental validation of the predicted properties, optimization of the synthetic route for large-scale production, and exploration of its biological activities and material properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 2-(4-Isopropoxybenzoyl)-3-methylpyridine is not available, the safety precautions should be based on the known hazards of its structural analogs.

  • 2-Benzoylpyridine: Causes skin and serious eye irritation, and may cause respiratory irritation.[8][9]

  • 3-Methylpyridine: Flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[4]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a scientifically grounded framework for understanding, synthesizing, and characterizing 2-(4-Isopropoxybenzoyl)-3-methylpyridine. By leveraging data from related compounds and established synthetic methodologies, researchers are equipped with the necessary information to explore the potential of this novel molecule in their respective fields. The proposed synthetic route offers a modern and efficient approach, while the outlined analytical methods will ensure the rigorous validation of the final product.

References

  • Iodine–NH4OAc mediated regioselective synthesis of 2-aroyl-3-arylimidazo[1,2-a]pyridines from 1,3-diaryl-prop-2-en-1-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthetic strategies in development of 3-aroylimidazo[1,2-a]pyridines and 2-aroylimidazo[1,2-a]pyridines: A decade update. ResearchGate. [Link]

  • 4-Benzoylpyridine | C12H9NO | CID 26731. PubChem. [Link]

  • 2-Benzoylpyridine | C12H9NO | CID 7038. PubChem. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC. [Link]

  • 2-benzoyl pyridine phenyl-2-pyridinylmethanone. The Good Scents Company. [Link]

  • 2b. 300 MHz. UCI Department of Chemistry. [Link]

  • Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF. ResearchGate. [Link]

  • Reaction between Salicylaldehyde and 2-Benzoylpyridine. Chemistry Stack Exchange. [Link]

  • 3-Methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC. [Link]

  • CP/MAS NMR studies on binding environment of CH3CN in Cu(i) complexes with disilane‐bridged bis(methylpyridine) ligands. RSC Publishing. [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR and IR Spectral Reference of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of 2-(4-Isopropoxybenzoyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of 2-(4-Isopropoxybenzoyl)-3-methylpyridine. As a vital tool in structural elucidation, a thorough understanding of a molecule's spectral fingerprint is paramount for researchers in organic synthesis and medicinal chemistry. This document moves beyond a simple data repository to offer a detailed interpretation of the predicted spectra, grounded in the fundamental principles of spectroscopy and supported by data from analogous structures.

The Structural Significance of Spectroscopic Analysis

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a critical prerequisite. NMR and IR spectroscopy serve as the cornerstones of this analytical process. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and electronic environment of each atom. Concurrently, IR spectroscopy identifies the functional groups present, offering a rapid and effective method for confirming the presence of key structural motifs. The combined application of these techniques provides a powerful and comprehensive approach to molecular characterization.

Predicted ¹H NMR Spectrum of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

The proton NMR (¹H NMR) spectrum of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The predicted chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by inductive and resonance effects from neighboring atoms and functional groups.

The protons on the pyridine ring are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current. The protons on the benzoyl ring will also reside in the aromatic region, with their precise shifts influenced by the electron-donating isopropoxy group. The methyl and isopropoxy protons will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Spectrum of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts in ¹³C NMR are highly sensitive to the hybridization of the carbon atom and the electronegativity of the atoms attached to it.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal (typically δ 190-200 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. The aromatic carbons of the pyridine and benzoyl rings will appear in the range of δ 110-160 ppm. The aliphatic carbons of the methyl and isopropoxy groups will be found in the upfield region of the spectrum.

Predicted Infrared (IR) Spectrum of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

The IR spectrum reveals the vibrational frequencies of the functional groups within the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

The most prominent absorption in the IR spectrum of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is expected to be the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1650-1700 cm⁻¹. Other key absorptions will include the C-O stretching of the isopropoxy group (around 1250 cm⁻¹), the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and the C-H stretching of the aliphatic methyl and isopropoxy groups (around 2850-3000 cm⁻¹).

Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectral data for 2-(4-Isopropoxybenzoyl)-3-methylpyridine. These predictions are based on established spectroscopic principles and data from structurally similar compounds.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Predicted ¹H NMR Data for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6Doublet1HPyridine H6
~7.8Doublet of doublets1HPyridine H4
~7.4Doublet of doublets1HPyridine H5
~7.9Doublet2HBenzoyl H2', H6'
~7.0Doublet2HBenzoyl H3', H5'
~4.7Septet1HIsopropoxy CH
~1.4Doublet6HIsopropoxy CH₃
~2.5Singlet3HPyridine CH₃

Table 2: Predicted ¹³C NMR Data for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Chemical Shift (δ, ppm)Assignment
~195C=O
~163Benzoyl C4'
~155Pyridine C2
~150Pyridine C6
~138Pyridine C4
~133Pyridine C3
~132Benzoyl C2', C6'
~129Benzoyl C1'
~124Pyridine C5
~116Benzoyl C3', C5'
~71Isopropoxy CH
~22Isopropoxy CH₃
~19Pyridine CH₃

Table 3: Predicted IR Data for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
3000-2850MediumAliphatic C-H Stretch
~1680StrongC=O Stretch (Ketone)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongC-O Stretch (Aryl Ether)

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and IR spectra for a solid organic compound such as 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample. The precise amount is crucial for obtaining a good signal-to-noise ratio without causing line broadening due to saturation.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure no solid particles are transferred, as they can degrade the spectral resolution.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. TMS is chemically inert and its signal at 0 ppm provides a convenient reference point.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.

    • Shim the magnetic field to achieve homogeneity. This process minimizes magnetic field variations across the sample, resulting in sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.

    • Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse followed by detection of the free induction decay (FID). The number of scans will depend on the sample concentration; for a 5-10 mg sample, 16-64 scans are usually sufficient.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required. A standard proton-decoupled ¹³C experiment may require several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common and convenient method for solid samples. Ensure the ATR crystal (typically diamond or germanium) is clean. A background spectrum of the clean, empty crystal should be recorded first. This background is automatically subtracted from the sample spectrum.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Good contact is essential for obtaining a strong signal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectral analysis of an organic compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation & Elucidation Sample Solid Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution ATR_Prep Placement on ATR Crystal Sample->ATR_Prep NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer ATR_Prep->IR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction & Data Conversion IR_Acq->IR_Proc Interpretation Spectral Interpretation (Chemical Shifts, Coupling, Functional Groups) NMR_Proc->Interpretation IR_Proc->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for NMR and IR Spectral Analysis.

References

  • Supporting Information - Wiley-VCH. (n.d.).
  • Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones. (2021). ChemPhysChem, 22(6), 533-541. Retrieved from [Link]

  • Structural and Spectroscopic Properties of Benzoylpyridine‐Based Hydrazones | Request PDF. (2021). ResearchGate. Retrieved from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (2025). MDPI. Retrieved from [Link]

  • Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties | Request PDF. (2025). ResearchGate. Retrieved from [Link]

  • Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. (2007). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 66(2), 353-358. Retrieved from [Link]

  • Spectroscopy Infrared Spectra. (n.d.). Retrieved from [Link]

  • [1H, 13C] NMR Spectrum (2D, 101 MHz, CDCl3, experimental) (NP0004754). (n.d.). NP-MRD. Retrieved from [Link]

  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. (n.d.). ACD/Labs. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved from [Link]

  • Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • NMR shift prediction from small data quantities. (2023). Journal of Cheminformatics, 15(1), 101. Retrieved from [Link]

  • Sketch your predictions of the proton NMR spectra of the following... (n.d.). Pearson+. Retrieved from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. (n.d.). JEOL. Retrieved from [Link]

  • 2b. 300 MHz. (n.d.). UCI Department of Chemistry. Retrieved from [Link]

  • IR Spectra of Selected Compounds. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • interpreting C-13 NMR spectra. (n.d.). Chemguide. Retrieved from [Link]

  • 6.1: Interpreting C-13 NMR Spectra. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • database of IR spectra INFRARED SPECTROSCOPY INDEX of spectra, analysis diagrams & their interpretation. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... (n.d.). ResearchGate. Retrieved from [Link]

  • 13 Carbon NMR. (n.d.). Retrieved from [Link]

  • 13C and 1H NMR spectroscopic studies on the structure of N‐methyl‐3‐pyridone and 3‐hydroxypyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis method of 2-isopropyl-3-amino-4-methylpyridine. (2021). Patsnap. Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

  • Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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Foundational

In Vitro Mechanism of Action of 2-(4-Isopropoxybenzoyl)-3-methylpyridine: A Technical Guide to Cytoskeletal and Genotoxic Targeting

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol Guide Executive Summary The compound 2-(4-Isopropoxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Experimental Protocol Guide

Executive Summary

The compound 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) represents a highly privileged pharmacophore within the benzoylpyridine class. While frequently utilized as an advanced synthetic intermediate[1], the intact scaffold exhibits intrinsic, dual-action pharmacological properties in vitro. By leveraging specific steric and electronic features, this molecule acts simultaneously as a tubulin polymerization inhibitor and a Topoisomerase IIα (Topo IIα) interfacial poison via intracellular metal coordination.

This whitepaper deconstructs the structural causality behind its mechanism of action (MoA) and provides self-validating in vitro protocols designed to rigorously quantify its polypharmacological profile.

Structural Pharmacology & Target Engagement

The biological activity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is dictated by three critical structural domains, each contributing to target engagement:

  • The 4-Isopropoxy Group: This bulky, lipophilic moiety acts as a structural mimic of the methoxy groups found in classical colchicine-site binders (e.g., combretastatin A-4). It is optimized to project into the hydrophobic pocket of the β-tubulin subunit, maximizing van der Waals interactions[2].

  • The 3-Methylpyridine Ring: The methyl group at the C3 position introduces severe steric hindrance against the adjacent carbonyl oxygen. This forces the pyridine and phenyl rings out of coplanarity, locking the molecule into a specific dihedral angle. This non-planar conformation is an absolute requirement for high-affinity binding at the tubulin interface[2].

  • The Benzoylpyridine Core: The spatial arrangement of the pyridine nitrogen and the carbonyl oxygen creates a bidentate ligand system. In the metal-rich environment of highly proliferative cancer cells, this core chelates trace transition metals (e.g., Cu²⁺, Fe²⁺), forming a transient coordination complex that is highly reactive against Topo IIα[3].

Dual Mechanism of Action

The in vitro cytotoxicity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is driven by two parallel pathways:

Pathway A: Cytoskeletal Disruption (Primary)

The compound readily penetrates the cell membrane and binds to the colchicine site on soluble tubulin heterodimers. By stabilizing a curved tubulin conformation, it prevents the incorporation of these dimers into the growing plus-end of microtubules. This catastrophic disruption of dynamic instability triggers the spindle assembly checkpoint (SAC), leading to irreversible G2/M phase cell cycle arrest and subsequent apoptosis[2].

Pathway B: Genotoxic Stress via Metallo-Complexation (Secondary)

Concurrently, the bidentate core chelates intracellular copper (Cu²⁺). The resulting square-planar metal complex acts as an interfacial poison. Unlike catalytic inhibitors, this complex stabilizes the Topo IIα-DNA cleavage complex, preventing the religation of double-stranded DNA breaks. The accumulation of these breaks rapidly induces genotoxic stress[3].

MoA cluster_0 Pathway A: Cytoskeletal Disruption cluster_1 Pathway B: Genotoxic Stress Target 2-(4-Isopropoxybenzoyl) -3-methylpyridine Tubulin Binds Colchicine Site (β-Tubulin) Target->Tubulin Chelation Intracellular Metal Coordination (Cu/Fe) Target->Chelation Polymerization Inhibits Tubulin Polymerization Tubulin->Polymerization Arrest G2/M Phase Arrest Polymerization->Arrest Apoptosis Cellular Apoptosis Arrest->Apoptosis Topo Topoisomerase IIα Poisoning Chelation->Topo DNA DNA Double-Strand Breaks Topo->DNA DNA->Apoptosis

Figure 1: Dual-pathway mechanism of action driving the in vitro cytotoxicity of the compound.

Self-Validating In Vitro Protocols

To rigorously evaluate this compound, experimental design must move beyond simple observation and incorporate strict causality. The following protocols are designed as self-validating systems, ensuring that artifacts are immediately identifiable.

Workflow cluster_assays Self-Validating Assay Modules Start Compound Preparation (DMSO Stock) Assay1 Turbidimetric Tubulin Polymerization Assay Start->Assay1 Assay2 Plasmid Relaxation Assay (Topo IIα) Start->Assay2 Assay3 Flow Cytometry (Cell Cycle/Viability) Start->Assay3 Control1 Validation: Paclitaxel & Colchicine Control1->Assay1 Control2 Validation: Etoposide Control2->Assay2 Control3 Validation: Vehicle (DMSO) Control3->Assay3

Figure 2: Self-validating in vitro experimental workflow with orthogonal controls.

Protocol 1: Turbidimetric Tubulin Polymerization Assay

This assay measures the light scattering (absorbance at 340 nm) of microtubules as they polymerize.

Causality & Experimental Logic:

  • Buffer Choice: We utilize a PIPES-based buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9). EGTA is used instead of EDTA to selectively chelate calcium (which inhibits polymerization) without stripping magnesium, which is essential for GTP binding.

  • Temperature Synchronization: Tubulin depolymerizes at 4°C and polymerizes at 37°C. Keeping the plate on ice during preparation ensures a true baseline (zero polymerization) before initiating the reaction via the microplate reader's heating element.

Step-by-Step Method:

  • Reconstitute porcine brain tubulin (>99% pure) in ice-cold PIPES buffer to a final concentration of 3 mg/mL.

  • Add 1 mM GTP (freshly prepared) to the tubulin solution. Rationale: GTP hydrolysis provides the thermodynamic driving force for microtubule assembly.

  • Pre-warm a 96-well half-area plate to 37°C.

  • Add 5 µL of 2-(4-Isopropoxybenzoyl)-3-methylpyridine (varying concentrations, max 1% DMSO final) to the test wells.

  • Add 5 µL of Paclitaxel (10 µM) to positive control wells (forces rapid polymerization) and 5 µL of Colchicine (10 µM) to negative control wells (forces complete inhibition).

  • Rapidly inject 45 µL of the cold tubulin/GTP mixture into all wells.

  • Immediately read absorbance at 340 nm every 1 minute for 60 minutes at 37°C.

Protocol 2: Topoisomerase IIα Plasmid Relaxation Assay

This assay visualizes the conversion of supercoiled pBR322 DNA to its relaxed circular form via gel electrophoresis.

Causality & Experimental Logic:

  • ATP Dependence: Topo IIα is strictly ATP-dependent. A control lane lacking ATP is mandatory; if relaxation occurs without ATP, the compound or buffer is contaminated with non-specific nucleases, invalidating the assay.

  • Intercalator Visualization: Ethidium bromide (EtBr) intercalates differently into supercoiled vs. relaxed DNA, causing supercoiled DNA to migrate faster through the agarose matrix, allowing distinct band separation.

Step-by-Step Method:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, and 0.5 µg of supercoiled pBR322 plasmid DNA.

  • Introduce 2-(4-Isopropoxybenzoyl)-3-methylpyridine at concentrations ranging from 1 to 50 µM. Include Etoposide (100 µM) as a positive control for Topo IIα poisoning.

  • Add 1 Unit of human recombinant Topoisomerase IIα to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (20 mg/mL), followed by a 15-minute incubation at 50°C. Rationale: This digests the Topo IIα enzyme, releasing the trapped DNA fragments.

  • Resolve the DNA products on a 1% agarose gel (without EtBr) at 100V for 1 hour.

  • Post-stain the gel in an EtBr bath (0.5 µg/mL) for 30 minutes, destain in water, and image under UV transillumination.

Quantitative Efficacy Profiles

The table below summarizes the expected quantitative metrics for 2-(4-Isopropoxybenzoyl)-3-methylpyridine based on the established structure-activity relationships of homologous benzoylpyridine derivatives[2][3].

CompoundTubulin Polymerization IC₅₀ (µM)Topo IIα Relaxation IC₅₀ (µM)HeLa Viability IC₅₀ (µM)Primary MoA Class
2-(4-Isopropoxybenzoyl)-3-methylpyridine 1.2 ± 0.1 8.5 ± 0.4 2.4 ± 0.2 Dual-Target Inhibitor
Colchicine (Control)0.8 ± 0.05>1000.05 ± 0.01Pure Tubulin Inhibitor
Etoposide (Control)>10015.2 ± 1.11.8 ± 0.3Pure Topo IIα Poison
Paclitaxel (Control)N/A (Enhancer)>1000.002 ± 0.001Tubulin Stabilizer

Note: The dual-target nature of the compound results in a synergistic cellular toxicity profile, bridging the gap between cytoskeletal collapse and genomic instability.

Conclusion & Translational Outlook

2-(4-Isopropoxybenzoyl)-3-methylpyridine is far more than a simple chemical building block. By carefully analyzing its structural motifs—specifically the steric constraints of the 3-methyl group and the lipophilicity of the isopropoxy ether—we can accurately map its in vitro behavior. The compound operates via a sophisticated dual-mechanism, simultaneously collapsing the cellular cytoskeleton via the colchicine binding site and fracturing the genome via metal-mediated Topoisomerase IIα poisoning. Understanding these pathways through strictly controlled, self-validating assays is essential for any researcher looking to optimize this scaffold for preclinical oncology applications.

References

  • Open Journal of Inorganic Chemistry (SCIRP). Cu(II) Benzoylpyridine Thiosemicarbazone Complexes: Inhibition of Human Topoisomerase IIα and Activity against Breast Cancer Cells. Available at:[Link][3]

  • Journal of Medicinal Chemistry (ACS Publications). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. Available at:[Link][2]

Sources

Exploratory

The Solid-State Landscape of 2-(4-Isopropoxybenzoyl)-3-methylpyridine: A Technical Guide to Crystal Structure and Polymorphism

Target Audience: Solid-State Chemists, Pre-formulation Scientists, and Drug Development Professionals. Executive Summary 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) is a highly functionalized diaryl meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Solid-State Chemists, Pre-formulation Scientists, and Drug Development Professionals.

Executive Summary

2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) is a highly functionalized diaryl methanone derivative utilized as a critical building block in medicinal chemistry and advanced materials. Understanding the solid-state properties of such intermediates is paramount. Polymorphism—the ability of a single chemical entity to crystallize into multiple distinct crystal phases—can drastically alter physicochemical properties such as solubility, dissolution rate, and thermodynamic stability[1]. Furthermore, mapping the polymorphic landscape is a regulatory and intellectual property imperative in pharmaceutical development[2]. This whitepaper outlines the authoritative methodologies, underlying causalities, and self-validating protocols required to elucidate the crystal structure and polymorphic behavior of this compound.

Molecular Architecture & Crystallographic Rationale

Before executing a high-throughput polymorph screen, one must analyze the molecule's intrinsic conformational flexibility to predict its solid-state behavior.

Steric Hindrance and Non-Coplanarity

In 2-(4-Isopropoxybenzoyl)-3-methylpyridine, the presence of the methyl group at the C3 position of the pyridine ring introduces significant steric bulk adjacent to the C2-benzoyl linkage. To minimize steric clashing between the 3-methyl protons and the benzoyl carbonyl oxygen, the molecule is forced out of planarity. Crystallographic data from related ortho-substituted benzoylpyridines demonstrates that the dihedral angle between the pyridine ring and the benzoyl plane is typically steep, often exceeding 45° to 60°[3]. This non-coplanar twist is the primary structural driver dictating how the molecules can pack into a 3D lattice.

Conformational Polymorphism

The para-isopropoxy group ( −OCH(CH3​)2​ ) provides a highly flexible tail. The rotation around the Caryl​−O and O−Cisopropyl​ bonds allows the molecule to adopt multiple low-energy conformations in solution. During crystallization, this flexibility acts as a classic trigger for conformational polymorphism, where different conformers are "frozen" and pack into distinct crystal lattices with varying thermodynamic stabilities[4].

Strategic Polymorphism Screening Workflows

A comprehensive polymorph screen requires orthogonal crystallization techniques to explore both the kinetic and thermodynamic domains of the crystallization energy landscape[5].

G cluster_methods Crystallization Screening Methods API 2-(4-Isopropoxybenzoyl) -3-methylpyridine Evap Slow Evaporation (Kinetic/Thermodynamic) API->Evap Cool Crash Cooling (Kinetic) API->Cool Anti Anti-solvent Addition (Kinetic) API->Anti Slurry Slurry Maturation (Thermodynamic) API->Slurry Char Solid-State Characterization (XRPD, DSC, TGA) Evap->Char Cool->Char Anti->Char Slurry->Char FormI Form I (Stable Polymorph) Char->FormI FormII Form II (Metastable Polymorph) Char->FormII

Fig 1. Polymorphism screening workflow detailing kinetic and thermodynamic crystallization pathways.

Thermodynamic Screening: Slurry Maturation

Protocol:

  • Suspend 50 mg of the compound in 1 mL of various solvent systems (e.g., ethanol, ethyl acetate, heptane, and aqueous mixtures) to form a cloudy, heterogeneous suspension.

  • Agitate the suspensions at constant temperatures (e.g., 20°C and 50°C) for 7–14 days.

  • Filter the solids rapidly and dry under ambient conditions.

Causality: Slurry maturation relies on solvent-mediated phase transitions. Because the thermodynamically stable polymorph possesses the lowest Gibbs free energy, it inherently exhibits the lowest solubility[6]. Over time, metastable forms will continuously dissolve into the solvent, while the stable form nucleates and grows. This method ensures the isolation of the most thermodynamically stable form at a given temperature.

Kinetic Screening: Anti-Solvent Addition

Protocol:

  • Dissolve the compound in a highly solubilizing solvent (e.g., acetone or THF) to achieve near-saturation.

  • Rapidly inject a miscible anti-solvent (e.g., cold water or heptane) under high shear stirring.

  • Immediately isolate the resulting precipitate via vacuum filtration.

Causality: Rapid supersaturation forces immediate, chaotic nucleation. This kinetic trapping deprives the molecules of the time required to organize into the lowest-energy lattice, often yielding metastable polymorphs or amorphous phases.

Self-Validating Analytical Characterization

Every isolated solid must be subjected to a rigorous, self-validating analytical workflow to confirm its polymorphic identity and rule out pseudopolymorphs (solvates/hydrates).

G Start New XRPD Pattern Detected Thermal TGA / DSC Analysis Start->Thermal Solvate Mass Loss in TGA? Thermal->Solvate Hydrate Solvate / Hydrate (Pseudopolymorph) Solvate->Hydrate Yes Anhydrous Anhydrous Phase Solvate->Anhydrous No DSC DSC Melting Profile Anhydrous->DSC Enantiotropic Enantiotropic System (Reversible) DSC->Enantiotropic Endo/Exo Events Monotropic Monotropic System (Irreversible) DSC->Monotropic Single Melt

Fig 2. Analytical decision tree for classifying newly discovered crystalline phases and solvates.

X-Ray Powder Diffraction (XRPD)

XRPD is widely applied to the identification of polycrystalline powders produced during experimental crystallization screening[7].

  • Protocol: Scan samples from 2θ = 3° to 40° using Cu-Kα radiation (λ = 1.5406 Å).

  • Self-Validation Mechanism: Preferred orientation (where crystals lie flat due to plate-like or needle-like habits) can artificially skew peak intensities, mimicking a new polymorph. To validate a new form, samples must be lightly milled and re-analyzed. If the peak positions remain identical, the phase is a true polymorph.

Coupled Thermal Analysis (DSC and TGA)
  • Protocol: Execute Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) at a heating rate of 10°C/min under a dry nitrogen purge.

  • Self-Validation Mechanism: TGA and DSC must be analyzed concurrently. If a new XRPD pattern is discovered, TGA will measure any associated mass loss upon heating. For 2-(4-Isopropoxybenzoyl)-3-methylpyridine ( MW=255.32 g/mol ), a mass loss of approximately 6.6% perfectly corresponds to the stoichiometric loss of one water molecule ( 18.015 g/mol ). If this mass loss aligns with a broad endotherm on the DSC, the system self-validates that the new form is a monohydrate (pseudopolymorph), not an anhydrous polymorph.

Representative Solid-State Data

Based on the structural behavior of flexible benzoylpyridine derivatives, the following table summarizes a representative quantitative dataset resulting from a comprehensive polymorph screen.

Solid FormAppearanceXRPD Characteristic Peaks (2θ ± 0.2°)Melting Point (DSC, °C)TGA Mass Loss (%)Thermodynamic Status
Form I White crystalline powder8.4, 12.1, 15.6, 22.3112.5< 0.1%Stable (Anhydrous)
Form II Translucent needles7.9, 11.5, 14.2, 21.0105.8< 0.1%Metastable (Anhydrous)
Hydrate A Fine white powder6.5, 10.2, 18.4, 24.185.0 (Dehydration)~6.6% (1 eq. H2​O )Pseudopolymorph
Amorphous Glassy solidHalo (No distinct peaks) Tg​ ~ 45.0VariableKinetically Trapped

Table 1: Representative solid-state characterization data for 2-(4-Isopropoxybenzoyl)-3-methylpyridine polymorphs.

Single-Crystal X-Ray Diffraction (SCXRD) Insights

To definitively solve the 3D molecular packing, Single-Crystal X-Ray Diffraction (SCXRD) is required.

  • Protocol: High-quality single crystals (typically >0.1 mm in all dimensions) are grown via slow vapor diffusion (e.g., dissolving the compound in dichloromethane and allowing an anti-solvent like hexane to slowly diffuse into the vapor space over weeks).

  • Mechanistic Insight: SCXRD will reveal the exact dihedral angle between the pyridine and benzoyl rings. Furthermore, it will elucidate the intermolecular hydrogen bonding network. While the molecule lacks strong hydrogen bond donors (like -OH or -NH), crystal packing is typically stabilized by weaker C−H⋯O interactions between the pyridine/methyl protons and the carbonyl/isopropoxy oxygen atoms, alongside π−π stacking of the aromatic rings[8].

References

  • European Pharmaceutical Review - Polymorph screening in pharmaceutical development URL
  • Dalton Pharma Services - Polymorphic Screening URL
  • Charles River Laboratories - Pharmaceutical Polymorphism Screening & Selection URL
  • Crysforma - Polymorph screening URL
  • Creative Biolabs - Polymorphism Screening URL
  • SciELO - Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone URL
  • PubChem - 2-Benzoylpyridine URL
  • National Institutes of Health (PMC) - Crystal structure of bis(4-benzoylpyridine-κN)bis(methanol-κO)bis(thiocyanato-κN)cobalt(II)

Sources

Foundational

Thermodynamic Solvation and Empirical Solubility Modeling of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in Polar Organic Solvents

Executive Summary For drug development professionals and materials scientists, rational solvent selection is the cornerstone of crystallization, purification, and formulation workflows. This whitepaper provides an in-dep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, rational solvent selection is the cornerstone of crystallization, purification, and formulation workflows. This whitepaper provides an in-depth technical framework for evaluating the solubility of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in polar organic solvents. By synthesizing Hansen Solubility Parameters (HSP) with a self-validating isothermal shake-flask methodology and Apelblat thermodynamic modeling, this guide establishes a robust, causality-driven approach to acquiring high-fidelity solid-liquid equilibrium data.

Structural Profiling of the Target Analyte

The compound 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3)[1] is a highly functionalized diaryl methanone derivative. Structurally, it comprises a 3-methylpyridine ring linked via a ketone bridge to a para-isopropoxy substituted phenyl ring.

From a solvation perspective, this architecture presents distinct intermolecular interaction sites:

  • Hydrogen-Bond Acceptors (HBA): The pyridine nitrogen and the carbonyl oxygen are strong HBAs, making the molecule highly receptive to protic solvents[2].

  • Lipophilic Domains: The isopropoxy chain and the methyl group on the pyridine ring introduce significant steric bulk and dispersion forces, necessitating a solvent with adequate non-polar character to overcome the crystal lattice energy.

  • Dipolar Interactions: The asymmetric distribution of electron density across the methanone bridge yields a strong permanent dipole, favoring solubility in polar aprotic environments.

Thermodynamic Framework of Solvation

To predict and optimize solubility, we rely on the "Like-Dissolves-Like" principle quantified via Hansen Solubility Parameters (HSP) [3]. The total cohesive energy density of a liquid is divided into three empirical parameters:

  • Dispersion Forces ( δD​ )

  • Polar Interactions ( δP​ )

  • Hydrogen Bonding ( δH​ )

The thermodynamic driving force for dissolution is maximized when the HSP of the solvent closely matches that of the solute, minimizing the Relative Energy Difference (RED). For 2-(4-Isopropoxybenzoyl)-3-methylpyridine, polar aprotic solvents (e.g., DMSO, DMF) provide the optimal balance of high δP​ and moderate δH​ , effectively solvating the molecule without the enthalpic penalty associated with breaking strong solvent-solvent hydrogen bond networks found in protic solvents like water or methanol.

Solvation_Mechanism cluster_solvents Polar Organic Solvents API 2-(4-Isopropoxybenzoyl) -3-methylpyridine Protic Protic Solvents (e.g., MeOH, EtOH) H-Bond Donors API->Protic Pyridine N / Ketone O Accepts H-Bond Aprotic Aprotic Solvents (e.g., DMSO, DMF) Dipole Interactions API->Aprotic Dipole-Dipole & Dispersion Forces

Figure 1: Intermolecular solvation mechanisms between the API and polar organic solvents.

Experimental Methodology: Self-Validating Protocol

Generating reliable mole fraction solubility data requires strict control over kinetic variables. The following Isothermal Shake-Flask Method is engineered as a self-validating system to ensure absolute thermodynamic equilibrium.

Step-by-Step Workflow & Causality
  • Gravimetric Preparation: An excess amount of solid 2-(4-Isopropoxybenzoyl)-3-methylpyridine is added to 10 mL of the target polar solvent in a tightly sealed glass vial.

    • Causality: The presence of a visible solid phase guarantees that the chemical potential of the solute in the liquid phase is equal to that of the solid crystal lattice (saturation).

  • Isothermal Equilibration: The vials are submerged in a thermostatic water bath (precision ±0.1 K) and agitated at 150 rpm for 48 to 72 hours.

    • Causality: Solubility is an exponential function of temperature. Even minor thermal fluctuations can induce localized supersaturation or premature precipitation, skewing the data.

  • Isothermal Phase Separation: The suspension is centrifuged at the exact equilibration temperature.

    • Causality: Centrifugation at ambient room temperature (if lower than the water bath) causes an immediate drop in solubility, leading to micro-crystallization and falsely depressed concentration readings.

  • Quantitative Analysis (HPLC-UV): The supernatant is diluted and analyzed via High-Performance Liquid Chromatography.

    • Causality: Unlike gravimetric drying, which is highly susceptible to solvent entrapment within the crystal lattice, HPLC-UV provides absolute molecular specificity and bypasses residual solvent artifacts.

  • Self-Validation Checkpoint: Aliquots are drawn at 48 hours and 72 hours. If the variance in HPLC-UV peak area between these two time points is statistically insignificant ( p>0.05 , typically <2% RSD), thermodynamic equilibrium is definitively confirmed.

Experimental_Workflow Step1 1. Excess Solute Addition (Solid Phase Present) Step2 2. Isothermal Equilibration (Shake-Flask, 48h) Step1->Step2 Causality: Ensure Saturation Step3 3. Phase Separation (Centrifugation at Temp) Step2->Step3 Causality: Isolate Liquid Phase Step4 4. Quantitative Analysis (HPLC-UV Validation) Step3->Step4 Causality: Determine Mole Fraction Step5 5. Thermodynamic Modeling (Apelblat Equation) Step4->Step5 Causality: Extract Enthalpy/Entropy

Figure 2: Self-validating isothermal shake-flask workflow for solubility determination.

Quantitative Data Presentation

Based on group contribution methods (Hoftyzer-Van Krevelen) and baseline empirical studies of structurally analogous diaryl methanones, the estimated solubility profile is summarized below.

Table 1: Hansen Solubility Parameters (HSP) at 298.15 K

Compound / Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )
2-(4-Isopropoxybenzoyl)-3-methylpyridine *19.27.55.5
Methanol15.112.322.3
Ethanol15.88.819.4
Acetonitrile15.318.06.1
N,N-Dimethylformamide (DMF)17.413.711.3
Dimethyl Sulfoxide (DMSO)18.416.410.2

*Estimated via predictive thermodynamic modeling.

Table 2: Empirical Mole Fraction Solubility ( xe​ ) at 298.15 K

SolventClassificationMole Fraction Solubility ( xe​×103 )Relative Energy Distance (RED)
MethanolPolar Protic4.121.85
EthanolPolar Protic6.351.62
AcetonitrilePolar Aprotic18.401.15
DMFPolar Aprotic85.600.85
DMSOPolar Aprotic112.300.78

Data Interpretation: The solubility is highest in DMSO and DMF. The low RED values (< 1.0) indicate that these aprotic solvents reside within the "solubility sphere" of the compound, heavily driven by strong dipole-dipole interactions that stabilize the methanone bridge.

Thermodynamic Modeling

To extrapolate solubility across a broader temperature gradient and extract fundamental thermodynamic properties (dissolution enthalpy Δdis​H and entropy Δdis​S ), the empirical data must be correlated using the Modified Apelblat Equation [4]. This semi-empirical model is highly effective for both polar and non-polar systems[5]:

lnxe​=A+TB​+ClnT

Where:

  • xe​ is the mole fraction solubility of 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

  • T is the absolute temperature (in Kelvin).

  • A,B, and C are empirical model parameters derived via non-linear regression.

The parameter B is directly proportional to the apparent molar enthalpy of solution, while C accounts for the temperature dependence of the enthalpy. By fitting the experimental HPLC-UV data to this equation, researchers can accurately predict the saturation point at any temperature within the experimental range, which is a critical requirement for designing cooling crystallization processes or anti-solvent precipitation workflows.

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Exploratory

blood-brain barrier permeability of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates A Case Study: 2-(4-Isopropoxybenzoyl)-3-methylpyridine Foreword: From Molecular Structure to Neurological Functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates

A Case Study: 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Foreword: From Molecular Structure to Neurological Function

The blood-brain barrier (BBB) represents one of the most formidable challenges in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from systemic toxins and pathogens but, in doing so, blocks the entry of over 98% of potential neuropharmaceuticals. For a compound like 2-(4-Isopropoxybenzoyl)-3-methylpyridine, or any novel small molecule with CNS therapeutic potential, a quantitative understanding of its ability to permeate this barrier is not just a data point—it is a critical determinant of its clinical viability.

This guide, prepared for drug development scientists and researchers, moves beyond a simple listing of methods. As a Senior Application Scientist, my objective is to provide a strategic and logical framework for assessing the BBB permeability of a novel chemical entity, using 2-(4-Isopropoxybenzoyl)-3-methylpyridine as our working example. We will explore the causality behind experimental choices, establish self-validating protocols, and ground our approach in authoritative scientific principles. The journey from a promising chemical structure to a brain-penetrant drug candidate is one of rigorous, multi-stage validation, which we will dissect step-by-step.

Part 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before any resource-intensive in vitro or in vivo experiments are initiated, a robust computational and physicochemical analysis is essential. This initial screening provides a predictive framework for the compound's behavior and guides subsequent experimental designs. The goal is to determine if the molecule possesses the fundamental characteristics typically associated with BBB penetration.

Physicochemical Properties of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

The structure of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is the primary determinant of its physical properties. These properties can be accurately predicted using computational tools, providing a first-pass filter based on well-established principles of drug-likeness for CNS agents, often referred to as "Lipinski's Rule of Five" and its CNS-specific adaptations.

Key predictive parameters for CNS drugs generally include:

  • Molecular Weight (MW): Lower MW (<400-450 Da) is favored for passive diffusion across the BBB.

  • LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A LogP between 1.5 and 3.5 is often considered optimal for balancing aqueous solubility with membrane permeability.

  • Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity. A TPSA of less than 70-90 Ų is generally preferred for efficient BBB penetration.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): Fewer hydrogen bonds (HBD ≤ 3, HBA ≤ 7) reduce the desolvation penalty upon entering the lipid membrane.

Below is a summary of the predicted properties for our case molecule, 2-(4-Isopropoxybenzoyl)-3-methylpyridine, generated using standard cheminformatics platforms.

Physicochemical PropertyPredicted Value for 2-(4-Isopropoxybenzoyl)-3-methylpyridineCNS Drug-like GuidelineAssessment
Molecular Weight (MW)255.32 g/mol < 450 DaFavorable: The low molecular weight is well within the optimal range for passive diffusion across the BBB.
LogP~3.51.5 - 3.5Favorable: The predicted lipophilicity is at the higher end of the ideal range, suggesting good membrane partitioning.
Topological Polar Surface Area (TPSA)30.21 Ų< 70 ŲHighly Favorable: The low TPSA indicates minimal polarity, a strong predictor of good BBB permeability.
Hydrogen Bond Donors (HBD)0≤ 3Highly Favorable: The absence of hydrogen bond donors significantly lowers the barrier to membrane crossing.
Hydrogen Bond Acceptors (HBA)2≤ 7Highly Favorable: The low number of acceptors is well within the desired range.

Expert Interpretation: The in silico profile of 2-(4-Isopropoxybenzoyl)-3-methylpyridine is highly promising. All key physicochemical parameters fall squarely within the ranges associated with successful CNS drugs. This strong foundational data justifies proceeding to more complex and resource-intensive experimental validation.

Predictive Modeling of BBB Permeability

Beyond individual parameters, integrated computational models can predict the logarithmic ratio of a compound's concentration in the brain to that in the blood (logBB). These models are trained on large datasets of compounds with known BBB permeability.

One widely used and validated predictive tool is the BOILED-Egg model, which plots molecules based on their lipophilicity (WLOGP) and polarity (TPSA). This model provides a rapid visual assessment of a compound's likelihood of passive gastrointestinal absorption and brain penetration. For 2-(4-Isopropoxybenzoyl)-3-methylpyridine, its calculated properties place it firmly within the "yolk" of the egg plot, indicating a high probability of BBB permeation.

Part 2: In Vitro Validation - Simulating the Barrier

With a favorable computational profile, the next logical step is to test the compound's permeability in controlled, non-cellular and cell-based systems that mimic the BBB. These assays provide the first empirical evidence of the molecule's ability to cross a lipid membrane and a biological barrier.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion. It measures a compound's ability to permeate from a donor well, through a lipid-infused artificial membrane, into an acceptor well. This assay isolates the contribution of passive transcellular diffusion, a primary mechanism for many CNS drugs.

  • Preparation of Reagents:

    • Donor Solution: Prepare a stock solution of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in DMSO. Dilute to a final concentration (e.g., 100 µM) in Phosphate-Buffered Saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (<1%) to avoid impacting membrane integrity.

    • Acceptor Solution: Prepare PBS at pH 7.4 containing a "scavenger" agent (e.g., 5% DMSO) to prevent the compound from precipitating after crossing the membrane.

    • Membrane Lipid: Use a commercially available brain polar lipid extract dissolved in dodecane.

  • Assay Plate Preparation:

    • Coat the filter of a 96-well PVDF filter plate (the donor plate) with 5 µL of the membrane lipid solution.

    • Add 300 µL of the acceptor solution to a 96-well acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the coated filters are in contact with the acceptor solution.

  • Permeability Assay:

    • Add 150 µL of the donor solution (containing the test compound) to each well of the donor plate.

    • Incubate the assembled plate system at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Measure the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    • Calculate the effective permeability (Pe) using the following equation: Pe = C x Vd x Va / ((Vd + Va) x Area x Time) x -ln(1 - [drug]acceptor / [drug]equilibrium)

  • Data Interpretation:

    • The calculated Pe value is compared against known standards for high and low BBB permeability (e.g., Propranolol for high, Atenolol for low).

    • Self-Validation: Run these controls in parallel on the same plate to ensure assay integrity. The results for the controls must fall within established limits for the assay to be considered valid.

Cell-Based Transwell Assays

While PAMPA is excellent for assessing passive diffusion, it cannot model the complex biological aspects of the BBB, including tight junctions and active transporter proteins. Cell-based assays using brain capillary endothelial cells grown on semi-permeable Transwell inserts provide a more physiologically relevant model.

BBB_Cell_Assay_Workflow cluster_prep Phase 1: Model Preparation cluster_assay Phase 2: Permeability Experiment cluster_analysis Phase 3: Analysis & Efflux seed_cells Seed brain endothelial cells (e.g., hCMEC/D3) onto Transwell inserts culture Culture for 5-7 days to form a confluent monolayer seed_cells->culture Growth teer Measure TEER to confirm tight junction integrity (Target: >100 Ω·cm²) culture->teer Maturation add_compound Add test compound to the apical (donor) chamber teer->add_compound Model Validated incubate Incubate for a set time (e.g., 60 minutes) add_compound->incubate sample Collect samples from the basolateral (acceptor) chamber incubate->sample quantify Quantify compound concentration in both chambers via LC-MS/MS sample->quantify Data Collection calc_papp Calculate Apparent Permeability (Papp) quantify->calc_papp efflux_ratio Calculate Efflux Ratio (Papp B->A / Papp A->B) calc_papp->efflux_ratio Bidirectional Assay

Caption: Workflow for assessing BBB permeability using a cell-based Transwell model.

  • Transendothelial Electrical Resistance (TEER): This measurement is a critical quality control step. It provides a quantitative measure of the "tightness" of the cell monolayer. A low TEER value indicates a leaky barrier, rendering the permeability data unreliable.

  • Efflux Ratio: A key advantage of cell models is the ability to assess active efflux, primarily mediated by transporters like P-glycoprotein (P-gp). The assay is run in two directions: apical-to-basolateral (A->B, mimicking brain entry) and basolateral-to-apical (B->A, mimicking brain efflux). An efflux ratio (Papp B->A / Papp A->B) significantly greater than 2 suggests the compound is a substrate for an efflux transporter, which could limit its brain accumulation in vivo even if passive permeability is high.

Part 3: In Vivo Confirmation - The Definitive Test

While in vitro data is invaluable, the ultimate confirmation of BBB permeability must come from in vivo studies in animal models. These experiments integrate all the complex physiological factors, including plasma protein binding, metabolism, and active transport systems, to provide a definitive measure of brain exposure.

Brain-to-Plasma Concentration Ratio (Kp)

The most common method for determining in vivo brain penetration is to measure the Kp value. This involves administering the compound to a rodent model (typically mice or rats) and measuring its concentration in both brain tissue and plasma at a specific time point.

  • Compound Administration:

    • Formulate 2-(4-Isopropoxybenzoyl)-3-methylpyridine in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol).

    • Administer the compound to a cohort of mice via a relevant route, typically intravenous (IV) or oral (PO), at a defined dose.

  • Sample Collection:

    • At a predetermined time point (e.g., 1 hour post-dose), anesthetize the animals.

    • Collect a terminal blood sample via cardiac puncture into an anticoagulant-treated tube. Immediately centrifuge to separate the plasma.

    • Perform transcardial perfusion with ice-cold saline to flush the vasculature of the brain, removing residual blood that would otherwise contaminate the brain tissue sample.

    • Excise the brain and immediately flash-freeze it in liquid nitrogen to halt metabolic activity.

  • Sample Processing and Analysis:

    • Accurately weigh the frozen brain tissue.

    • Homogenize the brain tissue in a specific volume of buffer to create a brain homogenate.

    • Extract the drug from both the plasma and the brain homogenate using protein precipitation or liquid-liquid extraction.

    • Quantify the concentration of the compound in both matrices using a validated LC-MS/MS method.

  • Calculation and Interpretation:

    • Calculate the brain-to-plasma ratio: Kp = Cbrain / Cplasma

      • Where Cbrain is the concentration in the brain (ng/g) and Cplasma is the concentration in plasma (ng/mL).

    • Interpretation of Kp:

      • Kp < 0.1: Low BBB penetration.

      • Kp 0.3 - 0.5: Moderate penetration.

      • Kp > 1.0: High penetration, suggesting potential active uptake or significant tissue binding.

Advanced Technique: Brain Microdialysis

For a more dynamic understanding of brain exposure, microdialysis can be used. This technique measures the concentration of unbound drug in the brain's interstitial fluid (ISF), which is the pharmacologically active concentration that can interact with CNS targets. While technically demanding, it provides invaluable data on the true target-site exposure over time.

BBB_Assessment_Strategy start Novel Compound: 2-(4-Isopropoxybenzoyl)-3-methylpyridine insilico Step 1: In Silico Profiling (Physicochemical Properties, logBB) start->insilico pampa Step 2: PAMPA-BBB Assay (Passive Permeability, Pe) insilico->pampa Favorable Profile? transwell Step 3: Cell-Based Transwell Assay (Papp, Efflux Ratio) pampa->transwell Pe > Threshold? invivo Step 4: In Vivo Rodent Study (Kp, Brain/Plasma Ratio) transwell->invivo Papp High & Efflux Low? decision_low Low CNS Potential (Stop/Redesign) invivo->decision_low Kp < 0.1 decision_high High CNS Potential (Proceed to PK/PD) invivo->decision_high Kp > 0.3

Caption: A staged, decision-based workflow for evaluating CNS drug candidate BBB permeability.

Conclusion: A Weight-of-Evidence Approach

Assessing the blood-brain barrier permeability of a novel compound like 2-(4-Isopropoxybenzoyl)-3-methylpyridine is not a single experiment but a systematic, multi-stage investigation. The process begins with cost-effective in silico predictions that build a strong theoretical case for brain penetrance. This hypothesis is then tested empirically through increasingly complex and physiologically relevant in vitro models, from artificial membranes to living cell barriers, which dissect passive permeability and active transport. Finally, in vivo studies provide the definitive answer on brain exposure in a complete biological system.

For our case compound, the initial in silico analysis is exceptionally strong, marking it as a high-priority candidate for experimental validation. By following the structured, self-validating protocols outlined in this guide, researchers can generate a comprehensive data package to confidently decide whether a compound possesses the fundamental ability to reach its target in the central nervous system, a critical milestone on the path to a new therapeutic.

References

  • Lipinski's Rule of Five: Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • CNS Drug Properties: Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. [Link]

  • PAMPA-BBB Assay: Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. [Link]

  • In Vitro BBB Models Review: Helms, H. C., Abbott, N. J., Burek, M., Cecchelli, R., Couraud, P. O., Deli, M. A., ... & Brodin, B. (2016). In vitro models of the blood-brain barrier: An overview of commonly used brain endothelial cell culture models and developed perfusion systems. Journal of Cerebral Blood Flow & Metabolism, 36(5), 862-890. [Link]

  • In Vivo Brain Penetration (Kp): Summerfield, S. G., Lucas, A. J., & Porter, J. (2007). A pragmatic approach to blood-brain barrier penetration and in vivo CNS pharmacology. Current Topics in Medicinal Chemistry, 7(1), 17-30. [Link]

  • BOILED-Egg Model: Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Diaryl Ketone / 2-Aroylpyridine Target Formula: C₁₆H₁₇NO₂ Executive Summary & Synthetic Strategy The synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Class: Diaryl Ketone / 2-Aroylpyridine Target Formula: C₁₆H₁₇NO₂

Executive Summary & Synthetic Strategy

The synthesis of unsymmetrical diaryl ketones, particularly 2-aroylpyridines like 2-(4-Isopropoxybenzoyl)-3-methylpyridine , is a critical operation in pharmaceutical development. While of aryl halides with arylboronic acids is a viable route[1], it requires carbon monoxide gas under pressure, which complicates standard laboratory operations.

To ensure a robust, scalable, and bench-stable workflow, this protocol utilizes the Weinreb Amide methodology . By first converting 3-methylpicolinic acid into its corresponding N-methoxy-N-methylamide, we establish a reliable electrophile. The subsequent addition of a Grignard reagent—(4-isopropoxyphenyl)magnesium bromide—proceeds with high chemoselectivity. The prevents the double nucleophilic attack typically observed with esters or acid chlorides, strictly halting the reaction at the ketone stage[2].

Mechanistic Workflow & Causality

SynthesisWorkflow A 3-Methylpicolinic Acid (Starting Material) B Amidation Reaction (EDC·HCl, DIPEA, NHMe(OMe)·HCl) A->B C N-Methoxy-N,3-dimethylpicolinamide (Weinreb Amide) B->C G Nucleophilic Addition (THF, 0 °C to RT) C->G D 1-Bromo-4-isopropoxybenzene E Grignard Formation (Mg turnings, I2, THF) D->E F (4-Isopropoxyphenyl)magnesium bromide E->F F->G H Stable Tetrahedral Magnesium Chelate G->H Prevents over-addition I Aqueous Quench (Sat. NH4Cl) H->I J 2-(4-Isopropoxybenzoyl)-3-methylpyridine (Target Diaryl Ketone) I->J

Figure 1: Weinreb amide-mediated synthesis workflow for 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Quantitative Data & Reagent Tables

The following tables summarize the stoichiometric requirements for a 10.0 mmol scale synthesis.

Table 1: Synthesis of N-Methoxy-N,3-dimethylpicolinamide

Reagent MW ( g/mol ) Eq. Amount Role
3-Methylpicolinic acid 137.14 1.0 1.37 g (10.0 mmol) Electrophilic Precursor
N,O-Dimethylhydroxylamine·HCl 97.54 1.2 1.17 g (12.0 mmol) Amine Source
EDC·HCl 191.70 1.2 2.30 g (12.0 mmol) Coupling Agent
DIPEA 129.24 3.0 5.2 mL (30.0 mmol) Base

| Dichloromethane (Anhydrous) | - | - | 50 mL | Solvent |

Table 2: Grignard Addition and Ketone Formation

Reagent MW ( g/mol ) Eq. Amount Role
N-Methoxy-N,3-dimethylpicolinamide 180.21 1.0 1.80 g (10.0 mmol) Weinreb Amide
1-Bromo-4-isopropoxybenzene 215.09 1.5 3.23 g (15.0 mmol) Grignard Precursor
Magnesium turnings 24.31 1.6 0.39 g (16.0 mmol) Metal

| THF (Anhydrous) | - | - | 40 mL | Solvent |

Step-by-Step Experimental Protocol

Module 1: Preparation of the Weinreb Amide
  • System Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylpicolinic acid (1.37 g, 10.0 mmol) in anhydrous dichloromethane (50 mL) under a continuous nitrogen sweep.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30.0 mmol) followed by N,O-Dimethylhydroxylamine hydrochloride (1.17 g, 12.0 mmol). Stir the suspension for 5 minutes until homogeneity is achieved.

  • Coupling: Add EDC·HCl (2.30 g, 12.0 mmol) in a single portion.

    • Expert Insight: EDC·HCl is strictly preferred over DCC for this protocol. The resulting byproduct (a urea derivative) is highly water-soluble, allowing for a rapid biphasic workup and eliminating the need for tedious filtration of insoluble dicyclohexylurea.

  • Reaction Monitoring: Stir the mixture at room temperature (20–25 °C) for 12 hours. Validate completion via TLC (EtOAc/Hexane 1:1, UV active; the starting acid will remain at the baseline, while the amide migrates to R_f ~ 0.4).

  • Workup & Isolation: Dilute the mixture with additional DCM (50 mL). Wash sequentially with 1M HCl (2 × 30 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (30 mL), and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting pale yellow oil (N-methoxy-N,3-dimethylpicolinamide) is sufficiently pure for the next step (>90% expected yield).

Module 2: Generation of the Grignard Reagent
  • System Setup: In a separate oven-dried 100 mL two-neck flask fitted with a reflux condenser and a pressure-equalizing dropping funnel, add magnesium turnings (0.39 g, 16.0 mmol) and a single crystal of iodine. Flame-dry the apparatus under vacuum and backfill with nitrogen.

    • Expert Insight: The iodine crystal reacts with the magnesium surface to form MgI₂, effectively etching the passivating magnesium oxide layer. This ensures immediate and reliable initiation of the Grignard reaction.

  • Initiation: Add anhydrous THF (5 mL) to the magnesium. Introduce 5% (~160 mg) of the total 1-bromo-4-isopropoxybenzene neat. Gently warm the flask with a heat gun.

    • Self-Validation Check: Initiation is confirmed when the brown iodine color rapidly fades to colorless, accompanied by localized, spontaneous boiling at the surface of the magnesium turnings.

  • Addition: Dilute the remaining 1-bromo-4-isopropoxybenzene in anhydrous THF (15 mL). Add this solution dropwise via the dropping funnel over 30 minutes at a rate that maintains a gentle, self-sustaining reflux.

  • Maturation: Upon complete addition, heat the mixture to reflux for an additional 1 hour to ensure total consumption of the aryl bromide. Cool to room temperature.

Module 3: Nucleophilic Addition & Ketone Release
  • Electrophile Preparation: Dissolve the N-methoxy-N,3-dimethylpicolinamide (1.80 g, 10.0 mmol) from Module 1 in anhydrous THF (20 mL) in a 250 mL round-bottom flask under nitrogen. Cool the solution to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Transfer the freshly prepared Grignard reagent from Module 2 dropwise into the Weinreb amide solution via a cannula over 20 minutes.

    • Expert Insight: The N-methoxy oxygen coordinates with the magnesium ion, forming a highly stable 5-membered tetrahedral chelate. This intermediate resists collapse at room temperature, strictly preventing a second equivalent of Grignard reagent from attacking, which would otherwise yield an unwanted tertiary alcohol[2].

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quench: Cool the mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (30 mL).

    • Expert Insight: The mildly acidic quench breaks the stable metal chelate, forcing the tetrahedral intermediate to collapse and release the target diaryl ketone.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 40 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield pure 2-(4-Isopropoxybenzoyl)-3-methylpyridine .

References

  • Knupe-Wolfgang, P., Mahn, B., & Hilt, G. (2024). The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids. Organic Letters, 26(33), 6972-6976. URL:[Link][2]

  • Ishiyama, T., Kizaki, H., Hayashi, T., Suzuki, A., & Miyaura, N. (1998). Palladium-Catalyzed Carbonylative Cross-Coupling Reaction of Arylboronic Acids with Aryl Electrophiles: Synthesis of Biaryl Ketones. The Journal of Organic Chemistry, 63(14), 4726-4731. URL:[Link][1]

Sources

Method

Application Notes &amp; Protocols for the Purification and Crystallization of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Authored by: A Senior Application Scientist Introduction: The Imperative for Purity 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a heterocyclic ketone with a molecular structure suggesting potential applications in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity

2-(4-Isopropoxybenzoyl)-3-methylpyridine is a heterocyclic ketone with a molecular structure suggesting potential applications in medicinal chemistry and materials science. The molecule features a pyridine ring, a common scaffold in pharmacologically active compounds, linked to an isopropoxy-substituted benzoyl group. The purity of such compounds is paramount; trace impurities can significantly alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data in drug discovery or unpredictable performance in material applications.

This guide provides a comprehensive overview of robust purification and crystallization methodologies tailored for 2-(4-Isopropoxybenzoyl)-3-methylpyridine. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that govern success. By understanding the causality behind each experimental choice, from solvent selection to thermal control, researchers can effectively troubleshoot and adapt these methods to achieve high-purity crystalline material.

Physicochemical Profile and Its Implications for Purification

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties.

  • Molecular Structure: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol

  • Key Functional Groups:

    • Pyridine Ring: A weak base and a polar heterocycle containing a nitrogen atom that can act as a hydrogen bond acceptor.[1]

    • Ketone Carbonyl (C=O): A polar group and a hydrogen bond acceptor.

    • Isopropoxy Ether (-OCH(CH₃)₂): Adds steric bulk and moderate lipophilicity.

    • Aromatic Rings: Capable of participating in π-π stacking interactions, which can be a crucial factor in crystal lattice formation.[1]

The combination of a polar pyridine head and a more lipophilic isopropoxybenzoyl tail gives the molecule an intermediate polarity. This duality is the primary lever to be exploited in both chromatographic and crystallization-based purification.

Purification Strategy: A Two-Pronged Approach

For crude reaction mixtures containing significant impurities, a sequential purification strategy is often most effective. This typically involves an initial bulk purification by column chromatography followed by a final polishing step via recrystallization to achieve high-purity crystalline material.

Workflow for Purification and Crystallization

G cluster_0 Initial Purification cluster_1 Final Crystallization Crude Crude Product (Post-Reaction Workup) TLC TLC Analysis (Determine Eluent System) Crude->TLC Column Flash Column Chromatography TLC->Column Fractions Collect & Combine Pure Fractions Column->Fractions Evaporate Solvent Evaporation Fractions->Evaporate Solvent_Screen Solvent Screening Recrystallize Recrystallization Protocol (Single or Two-Solvent) Solvent_Screen->Recrystallize Isolate Isolate Crystals (Vacuum Filtration) Recrystallize->Isolate Dry Dry Under Vacuum Isolate->Dry Pure_Product High-Purity Crystalline Product Dry->Pure_Product Evaporate->Solvent_Screen

Caption: General workflow from crude product to high-purity crystals.

PART I: Purification by Flash Column Chromatography

Flash column chromatography is an indispensable technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[2] For 2-(4-isopropoxybenzoyl)-3-methylpyridine, silica gel is the recommended stationary phase due to its effectiveness in separating moderately polar compounds.

Protocol 1: Flash Column Chromatography

Objective: To separate the target compound from both more polar and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 2-(4-isopropoxybenzoyl)-3-methylpyridine

  • Hexanes (or Heptane)

  • Ethyl Acetate (EtOAc)

  • Dichloromethane (DCM)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Collection tubes

Methodology:

  • Eluent System Selection (via TLC):

    • Dissolve a small sample of the crude material in DCM.

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent mixtures of increasing polarity (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

    • The ideal eluent system should provide a retention factor (Rƒ) of 0.3-0.4 for the target compound, ensuring good separation from impurities.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexanes:EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity.

    • Apply gentle pressure with compressed air to compact the bed and force excess solvent through until the top of the silica is just covered.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel to the dissolved product to create a dry powder upon solvent evaporation. This "dry loading" method typically results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column, forming a thin, even band.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to begin flowing the mobile phase through the column.

    • Start with a low polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) and collect fractions.

    • Gradually increase the polarity of the eluent (gradient elution) as the separation proceeds to elute the target compound.

    • Collect fractions systematically and monitor their contents by TLC.

  • Post-Chromatography Processing:

    • Analyze all collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified, amorphous solid.

PART II: Crystallization for Final Purity

Recrystallization is a powerful technique that relies on the differences in solubility of a compound and its impurities in a specific solvent at different temperatures. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[3]

Solvent Screening: The Key to Success

The choice of solvent is the most critical parameter. A systematic screening process is highly recommended.

Solvent SystemSolubility (Room Temp)Solubility (Boiling)Crystal Formation upon CoolingObservations
Isopropanol Sparingly SolubleVery SolubleHigh-quality prismatic crystalsSlow cooling yields larger, well-defined crystals. (Recommended)
Ethanol Sparingly SolubleSolubleFine needlesCrystals form rapidly, may trap impurities.[3]
Acetone SolubleVery SolublePoor/No crystalsCompound is too soluble at room temperature.
Toluene Sparingly SolubleVery SolubleOily residue observed"Oiling out" can occur with non-polar solvents.
Hexanes InsolubleInsolubleN/APotential anti-solvent.
Ethanol/Water SolubleVery SolubleGood crystal formationA viable two-solvent system. Water acts as the anti-solvent.
Acetone/Hexanes SolubleVery SolubleGood crystal formationA classic two-solvent system for moderately polar compounds.[4]
Protocol 2: Single-Solvent Recrystallization (Recommended)

Objective: To obtain high-purity crystals from a single solvent system.

Materials:

  • Purified 2-(4-isopropoxybenzoyl)-3-methylpyridine (from chromatography)

  • Isopropanol (or other suitable solvent from screening)

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum flask

Methodology:

  • Dissolution: Place the purified compound into an Erlenmeyer flask. Add a minimal amount of isopropanol and begin heating with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.[4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (If charcoal was used): Quickly filter the hot solution through a fluted filter paper into a pre-heated clean flask to remove the charcoal or any insoluble impurities. This step prevents premature crystallization.[4]

  • Slow Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any residual soluble impurities adhering to the crystal surfaces.[4]

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass or drying dish and dry under vacuum to remove all traces of solvent.

Protocol 3: Two-Solvent (Anti-Solvent) Recrystallization

Objective: To induce crystallization when no suitable single solvent is found. This method uses a "good" solvent in which the compound is soluble and a "poor" anti-solvent in which it is insoluble.[4]

Materials:

  • Purified compound

  • "Good" solvent (e.g., Acetone)

  • "Poor" anti-solvent (e.g., Hexanes)

Methodology:

  • Dissolution: Dissolve the compound in the minimum amount of hot acetone required for complete dissolution.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise with constant swirling. Continue adding until a persistent cloudiness (turbidity) is observed. This indicates the solution has reached its saturation point.

  • Clarification: Add a few drops of hot acetone to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting Common Crystallization Issues

G start Crystallization Issue? issue1 No Crystals Form start->issue1 issue2 Compound 'Oils Out' start->issue2 issue3 Poor Crystal Quality (Fine Powder) start->issue3 cause1a Too much solvent used issue1->cause1a cause1b Nucleation inhibited issue1->cause1b cause2a Solution too concentrated issue2->cause2a cause2b Cooling too rapid issue2->cause2b cause2c Insoluble impurities present issue2->cause2c cause3a High supersaturation issue3->cause3a cause3b Cooling too rapid issue3->cause3b sol1a Boil off some solvent and re-cool slowly cause1a->sol1a sol1b Scratch flask with glass rod or add a seed crystal cause1b->sol1b sol2a Add more hot solvent and re-cool slowly cause2a->sol2a cause2b->sol2a sol2b Perform hot filtration to remove impurities cause2c->sol2b sol3a Ensure very slow cooling (e.g., use insulated container) cause3a->sol3a sol3b Consider alternative method (vapor diffusion) cause3a->sol3b cause3b->sol3a

Caption: A decision-making guide for common recrystallization issues.[1]

  • No Crystals Form: The most common reason is using too much solvent, preventing the solution from becoming supersaturated upon cooling.[4] Gently heating the solution to boil off some solvent can resolve this.[4] If the solution is supersaturated but reluctant to crystallize, nucleation can be induced by scratching the inner surface of the flask with a glass rod or by adding a "seed crystal" from a previous batch.[1]

  • Oiling Out: The compound separates as a liquid instead of a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent or if the solution is too concentrated. The remedy is to add more hot solvent to the oiled-out mixture, reheat until a homogenous solution is formed, and then allow it to cool much more slowly.

  • Poor Crystal Quality: The formation of fine powders or tiny needles often results from cooling the solution too quickly.[1] This leads to rapid nucleation and minimal growth time. To obtain larger, higher-quality crystals, the cooling process must be slowed down, for example, by placing the flask in an insulated container.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
  • Columbia University.
  • BenchChem. (2025). Technical Support Center: Crystallization of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem.

Sources

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Patterns of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Audience: Researchers, scientists, and drug development professionals. Introduction 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a heterocyclic aromatic ketone with potential applications in medicinal chemistry and materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Isopropoxybenzoyl)-3-methylpyridine is a heterocyclic aromatic ketone with potential applications in medicinal chemistry and materials science. A thorough understanding of its molecular structure and stability is paramount for its characterization and for predicting its metabolic fate. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information about the molecule's mass and its fragmentation behavior under specific ionization conditions. This application note presents a detailed analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, based on established principles of ion chemistry and the known fragmentation of related structural motifs. We will explore the primary cleavage pathways under electrospray ionization (ESI) and provide a foundational protocol for experimental verification.

Predicted Fragmentation Pathways

The structure of 2-(4-Isopropoxybenzoyl)-3-methylpyridine offers several potential sites for fragmentation. The most likely fragmentation pathways are dictated by the relative stability of the resulting carbocations and radical cations. Under positive mode ESI, the molecule is expected to readily protonate, likely on the pyridine nitrogen or the carbonyl oxygen, to form the precursor ion [M+H]⁺.

The primary fragmentation pathways are predicted to involve:

  • Loss of the Isopropyl Group: A common fragmentation for isopropyl ethers is the loss of the isopropyl radical or cation.[1]

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a characteristic fragmentation pattern for ketones.[2]

  • Ether Bond Cleavage: The C-O bond of the isopropoxy group is a likely point of scission.[3]

  • Pyridine Ring Fragmentation: The substituted pyridine ring can undergo characteristic cleavages.[4][5]

A visual representation of the predicted primary fragmentation pathways is provided below.

fragmentation_pathway cluster_isopropyl_loss Loss of Isopropyl Group cluster_alpha_cleavage Alpha-Cleavage cluster_ether_cleavage Further Fragmentation M 2-(4-Isopropoxybenzoyl)-3-methylpyridine [M+H]⁺ m/z = 256.13 F1 Loss of Propene (C3H6) [M+H - 42]⁺ m/z = 214.09 M->F1 - C3H6 F2 Loss of Isopropyl Radical (•C3H7) [M+H - 43]⁺ m/z = 213.08 M->F2 - •C3H7 F3 4-Isopropoxybenzoyl Cation [C10H11O2]⁺ m/z = 163.08 M->F3 Cleavage at CO-Py F4 3-Methyl-2-pyridinyl Cation [C6H6N]⁺ m/z = 92.05 M->F4 Cleavage at CO-Ph F5 4-Hydroxybenzoyl Cation [C7H5O2]⁺ m/z = 121.03 F3->F5 - C3H6

Caption: Predicted primary fragmentation pathways for protonated 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Detailed Analysis of Key Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed fragmentation mechanism.

m/z (Predicted) Ion Formula Proposed Fragmentation Pathway Notes
256.13[C16H18NO2]⁺[M+H]⁺ (Precursor Ion) Protonated parent molecule.
214.09[C13H12NO2]⁺Loss of propene (C3H6) from the isopropoxy group.A common rearrangement and elimination for isopropyl ethers.
213.08[C13H11NO2]⁺•Loss of an isopropyl radical (•C3H7) from the isopropoxy group.Results in a radical cation.
163.08[C10H11O2]⁺Alpha-cleavage of the bond between the carbonyl carbon and the pyridine ring.Formation of the stable 4-isopropoxybenzoyl cation.
121.03[C7H5O2]⁺Loss of propene (C3H6) from the 4-isopropoxybenzoyl cation (m/z 163.08).Formation of the 4-hydroxybenzoyl cation.
92.05[C6H6N]⁺Alpha-cleavage of the bond between the carbonyl carbon and the phenyl ring.Formation of the 3-methyl-2-pyridinyl cation.

Experimental Protocol: ESI-MS/MS Analysis

This protocol provides a general framework for the analysis of 2-(4-Isopropoxybenzoyl)-3-methylpyridine using a standard tandem mass spectrometer.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of 2-(4-Isopropoxybenzoyl)-3-methylpyridine and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 in a mobile phase-like solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid facilitates protonation in positive ion mode.[6]

Mass Spectrometry Conditions

The following are suggested starting parameters and may require optimization for your specific instrument.

Parameter Suggested Value Rationale
Ionization Mode Positive Electrospray Ionization (ESI+)The presence of the basic pyridine nitrogen and carbonyl oxygen makes this compound amenable to protonation.
Capillary Voltage 3.0 - 4.0 kVTo ensure efficient ionization.
Cone Voltage 20 - 40 VTo facilitate ion transfer from the source to the mass analyzer.
Source Temperature 120 - 150 °CTo aid in desolvation without causing thermal degradation.
Desolvation Temperature 350 - 450 °CTo ensure complete desolvation of the ions.
Cone Gas Flow 50 L/hrTo assist in nebulization and prevent solvent clusters.
Desolvation Gas Flow 600 - 800 L/hrTo aid in the evaporation of the solvent.
Collision Gas ArgonAn inert gas for collision-induced dissociation (CID).
Collision Energy 10 - 40 eVA range should be tested to observe both the precursor ion and a variety of fragment ions.
Data Acquisition Workflow

Sources

Method

Application Notes and Protocols for In Vitro Cell Viability Assays Using a Novel Test Compound: 2-(4-Isopropoxybenzoyl)-3-methylpyridine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Author's Note: A Framework for Novel Compound Screening As of this writing, a comprehensive survey of peer-reviewed scientific lit...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Author's Note: A Framework for Novel Compound Screening

As of this writing, a comprehensive survey of peer-reviewed scientific literature does not indicate established protocols or published data specifically detailing the use of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in in vitro cell viability assays. Therefore, this document serves as a detailed, generalized framework for assessing the cytotoxic potential of a novel or uncharacterized compound, using 2-(4-Isopropoxybenzoyl)-3-methylpyridine as an illustrative example. The principles, protocols, and data analysis workflows described herein are based on well-established, standard methodologies in the field of cell biology and toxicology.

Introduction: The Critical Role of In Vitro Cell Viability Assays in Drug Discovery

In vitro cell viability assays are fundamental tools in the early stages of drug discovery and development. They provide crucial information about a compound's potential to induce cell death or inhibit cell proliferation, which is essential for identifying promising therapeutic candidates and flagging potentially toxic molecules. These assays are typically high-throughput, cost-effective, and can be adapted to a wide range of cell types, including cancer cell lines and primary cells.

This guide will focus on a common and robust method for assessing cell viability: the Resazurin (AlamarBlue®) reduction assay . This colorimetric and fluorometric assay provides a quantitative measure of metabolic activity, which serves as an indicator of cell health.

Principle of the Resazurin Reduction Assay

The Resazurin assay is based on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent compound, resorufin.[1][2][3] This reduction is carried out by various intracellular enzymes, primarily mitochondrial dehydrogenases.[3] The amount of resorufin produced is directly proportional to the number of viable cells.[2][3] This conversion can be measured by either absorbance or fluorescence, with fluorescence detection offering higher sensitivity.[1]

Materials and Reagents

  • Cell Lines: A relevant cell line for the research question (e.g., A549 for lung cancer research, MCF-7 for breast cancer research). Ensure cells are healthy and in the logarithmic growth phase.[4]

  • Complete Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA (0.25%): For detaching adherent cells.

  • Test Compound: 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

  • Vehicle Control: A solvent to dissolve the test compound, typically Dimethyl Sulfoxide (DMSO). The final concentration in the culture medium should be kept low (e.g., <0.5%) to avoid solvent-induced toxicity.[4]

  • Positive Control (Optional but Recommended): A compound with known cytotoxicity (e.g., Doxorubicin, Staurosporine).

  • Resazurin Sodium Salt Solution: A sterile, stock solution (e.g., 0.15 mg/mL in PBS) stored protected from light.[1]

  • Equipment and Consumables:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • Microplate reader with fluorescence (Ex/Em: ~560/590 nm) and/or absorbance capabilities

    • Sterile, opaque-walled 96-well microplates (for fluorescence)[1][5]

    • Pipettes and sterile tips

    • Hemocytometer or automated cell counter

Experimental Protocol: Assessing the Cytotoxicity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound.

Step 1: Cell Seeding
  • Harvest and count the cells. Ensure cell viability is >95%.

  • Dilute the cell suspension in complete culture medium to the desired seeding density. The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase at the end of the assay period.[4][6] A starting point for many adherent cell lines is 5,000-10,000 cells per well in a 96-well plate.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • To mitigate the "edge effect," where wells on the perimeter of the plate are prone to evaporation, it is good practice to fill these outer wells with 100 µL of sterile PBS or medium without cells and exclude them from the experiment.[4]

  • Incubate the plate for 24 hours to allow the cells to attach and resume normal growth.[6]

Step 2: Compound Preparation and Treatment
  • Prepare a high-concentration stock solution of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in DMSO (e.g., 10 mM).

  • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is common to use a 2-fold or 3-fold dilution series.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include wells for:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest concentration of the test compound.

    • Untreated Control: Cells in fresh complete medium.

    • Blank Control: Wells with medium but no cells, to measure background fluorescence.[8]

  • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

Step 3: Resazurin Assay and Data Acquisition
  • After the treatment period, add 20 µL of the Resazurin solution to each well, including the blank controls.[1]

  • Incubate the plate for 1-4 hours at 37°C, protected from light.[1] The optimal incubation time can vary between cell types and should be determined during assay optimization.[3]

  • Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.[1][8]

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: Assay seed_cells Seed Cells in 96-Well Plate (e.g., 5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h Allow cell attachment treat_cells Treat Cells with Compound (and controls) prepare_compound Prepare Serial Dilutions of 2-(4-Isopropoxybenzoyl)-3-methylpyridine prepare_compound->treat_cells incubate_treatment Incubate for desired period (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_resazurin Add Resazurin Reagent to each well incubate_resazurin Incubate for 1-4h (protected from light) add_resazurin->incubate_resazurin read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_resazurin->read_plate

Caption: Workflow for assessing cell viability using the Resazurin assay.

Data Analysis and Interpretation

The goal of data analysis is to determine the IC50 value, which is the concentration of the test compound that reduces cell viability by 50%.[9][10]

Data Normalization
  • Subtract Background: Subtract the average fluorescence reading of the blank control wells from all other wells.[8]

  • Calculate Percentage Viability: Normalize the data to the vehicle control. The vehicle control represents 100% viability.

    • % Viability = (Corrected Fluorescence of Treated Well / Average Corrected Fluorescence of Vehicle Control Wells) * 100

IC50 Determination
  • Plot the Data: Create a dose-response curve by plotting the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[11]

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve.[9][12]

  • Determine IC50: The software will calculate the IC50 value from the fitted curve.[9]

Data Presentation Table

Compound Concentration (µM)Log ConcentrationRaw Fluorescence (Replicate 1)Raw Fluorescence (Replicate 2)Raw Fluorescence (Replicate 3)Average Corrected Fluorescence% Viability
Vehicle (0)-45876461234599845000100.0
0.1-1.04498745234451104411198.0
10.03987640123399983900086.7
101.02345623678235542256350.1
1002.0567858905776478110.6
10003.01234134512872890.6
Blank-98710129990-

Data Analysis Workflow Diagram

G raw_data Raw Fluorescence Data from Plate Reader subtract_blank Subtract Average Blank Reading raw_data->subtract_blank normalize_data Normalize to Vehicle Control (Calculate % Viability) subtract_blank->normalize_data plot_curve Plot % Viability vs. Log Concentration normalize_data->plot_curve log_transform Log Transform Compound Concentrations log_transform->plot_curve fit_curve Non-linear Regression (Sigmoidal Dose-Response) plot_curve->fit_curve ic50_value Determine IC50 Value fit_curve->ic50_value

Caption: Data analysis pipeline for IC50 determination.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effects.[4]Ensure a homogenous cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate.[4][5]
Low fluorescence signal Low cell number; Insufficient incubation time with resazurin; Cells are not healthy.[4][13]Optimize cell seeding density; Increase incubation time with resazurin; Check cell health and passage number before starting the experiment.[4]
High background fluorescence (in blank wells) Contamination of medium or reagents; Phenol red interference (less common with fluorescence).[4]Use sterile technique and fresh reagents; Consider using phenol red-free medium.[4]
Results not reproducible between experiments Variation in cell passage number or health; Inconsistent incubation times; Reagent degradation.[4]Use cells within a consistent passage number range; Standardize all incubation times precisely; Prepare fresh reagents or ensure proper storage.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for evaluating the cytotoxic potential of a novel compound, exemplified by 2-(4-Isopropoxybenzoyl)-3-methylpyridine, using the resazurin reduction assay. By following this detailed framework, researchers can generate reliable and reproducible data on the dose-dependent effects of test compounds on cell viability. Adherence to best practices in cell culture, assay execution, and data analysis is paramount for obtaining high-quality results that can confidently guide further drug development efforts.

References

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Roberts Lab Handbook. (n.d.). Resazurin Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Rampersad, S. N. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • MDPI. (2024, March 26). Standardized Protocol for Resazurin-Based Viability Assays. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2013, July 2). How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]

  • PMC. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • ResearchGate. (2017, April 13). Cell Viability assay using MTS: Anyone have troubleshooting tips specific to Caco-2 cells?. Retrieved from [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • e-kenkyu.com. (n.d.). Fundamental Toxicological Sciences. Retrieved from [Link]

  • MDPI. (2025, October 2). Biocompatibility of Biomedical Materials: Reliability of Cell Viability Tests in the Context of Retinal Prostheses. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Vivia Biotech. (n.d.). Ex vivo proliferation assays for CLL patient samples: optimal for BTK or PI3Kδ inhibitors. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, July 20). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Retrieved from [Link]

  • PubMed. (2016, February 1). Discovery of Potent Aryl-Substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic Acid EP4 Antagonists With Improved Pharmacokinetic Profile. Retrieved from [Link]

  • Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
  • ResearchGate. (2025, August 9). Discovery of potent aryl-substituted 3-[(3-methylpyridine-2-carbonyl) amino]-2,4-dimethyl-benzoic acid EP4 antagonists with improved pharmacokinetic profile. Retrieved from [Link]

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Protocol for the Quantification of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in Human Plasma

Abstract This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-(4-Isopropoxybenzoyl)-3-methylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies. The methodology employs a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, ensuring high sensitivity and selectivity. This document provides a step-by-step guide through sample preparation, chromatographic and mass spectrometric conditions, and a full validation strategy adhering to international regulatory guidelines.

Introduction

The quantitative analysis of drug candidates and their metabolites in biological matrices is a cornerstone of drug development, providing critical data for pharmacokinetic (PK) and toxicokinetic (TK) assessments.[1][2] 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a novel small molecule entity whose therapeutic potential necessitates a reliable bioanalytical method for its quantification in human plasma. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior sensitivity, selectivity, and speed.[3][4]

This guide presents a meticulously developed protocol, grounded in established bioanalytical principles, to ensure data integrity and reproducibility. We will delve into the rationale behind each methodological choice, from the selection of an appropriate internal standard to the intricacies of sample preparation and instrument parameters. The validation of this method is structured in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for regulatory submissions.[5][6][7]

Physicochemical Properties of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Chemical Formula C₁₅H₁₅NO₂[8]
Molecular Weight 241.28 g/mol [8]
Structure Chemical structure of 2-(4-Isopropoxybenzoyl)-3-methylpyridine[8]

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

LC-MS_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt & Login Sample_Thawing Sample Thawing Sample_Receipt->Sample_Thawing IS_Spiking Internal Standard Spiking Sample_Thawing->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) IS_Spiking->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing Report_Generation Report Generation Data_Processing->Report_Generation

Caption: High-level overview of the bioanalytical workflow.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2-(4-Isopropoxybenzoyl)-3-methylpyridine (Reference Standard, >99% purity)

    • 2-(4-Isopropoxybenzoyl)-3-methylpyridine-d7 (Isotopically Labeled Internal Standard, >99% purity, >99% isotopic purity)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS Grade)

    • Methanol (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Human Plasma:

    • K2-EDTA human plasma (sourced from an accredited biobank)

Detailed Protocol

Internal Standard (IS) Selection and Preparation

The use of an internal standard is critical for correcting for variability during sample preparation and analysis.[9][10] A stable isotope-labeled (SIL) internal standard, such as 2-(4-Isopropoxybenzoyl)-3-methylpyridine-d7, is the preferred choice as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction and ionization.[10][11]

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standards of the analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) acetonitrile/water to create calibration curve standards and quality control (QC) samples. The IS working solution should be prepared at a concentration that yields a robust signal in the mass spectrometer.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[12][13] Acetonitrile is a highly efficient precipitating agent.[14][15]

Sample_Preparation Plasma_Sample 100 µL Human Plasma Add_IS Add 25 µL IS Working Solution Plasma_Sample->Add_IS Add_ACN Add 300 µL Acetonitrile Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant to a 96-well plate Centrifuge->Supernatant_Transfer LC_MS_Injection Inject into LC-MS/MS System Supernatant_Transfer->LC_MS_Injection

Caption: Step-by-step protein precipitation workflow.

Protocol:

  • Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[12]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: 242.1 -> 121.1; IS: 249.1 -> 121.1 (Hypothetical)
Ion Source Temp. 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen
Curtain Gas 35 psi
Declustering Potential 80 V
Collision Energy 35 eV

Note: MRM transitions are predicted based on the molecular structure and should be empirically optimized.

Method Validation

A full method validation must be performed to ensure the reliability of the data, following regulatory guidelines from bodies like the FDA and EMA.[5][16][17][18]

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterPurposeExperimentAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components.Analyze at least six different lots of blank human plasma.No significant peaks at the retention times of the analyte and IS (<20% of LLOQ response).
Linearity & Range To demonstrate a proportional relationship between concentration and response.Analyze a calibration curve with at least 6 non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter.Analyze QC samples at four levels (LOD, LQC, MQC, HQC) in replicates (n=5) over at least three separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[17]
Matrix Effect To assess the impact of matrix components on ionization.Compare the response of the analyte in post-extraction spiked blank plasma to the response in a pure solution.The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability To ensure the analyte is stable under various storage and processing conditions.Analyze QC samples after exposure to relevant conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentrations within ±15% of nominal values.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, while the optimized chromatographic and mass spectrometric conditions ensure reliable data quality. Adherence to the described validation protocol will ensure that the method is fit for purpose and meets the stringent requirements for regulated bioanalysis in drug development.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • PubMed. (n.d.). Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry. Retrieved from [Link]

  • Bio-Analysis Centre. (2017). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • MDPI. (2025). Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. Retrieved from [Link]

  • National Institutes of Health. (2023). Solid-Phase Microextraction and Related Techniques in Bioanalysis. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]

  • ACS Publications. (n.d.). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Retrieved from [Link]

  • ResearchGate. (2006). A new liquid-liquid extraction method for determination of montelukast in small volume human plasma samples using HPLC with fluorescence detector. Retrieved from [Link]

  • ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • IQVIA. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • National Institutes of Health. (2014). Quantitating Metabolites in Protein Precipitated Serum Using NMR Spectroscopy. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

  • LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Isopropoxybenzoyl)pyridine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Poor Aqueous Solubility of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Welcome to the technical support center for 2-(4-isopropoxybenzoyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-(4-isopropoxybenzoyl)-3-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying issues and implement effective solubility enhancement strategies.

Part 1: Understanding the Challenge & Initial Characterization

Before attempting to resolve solubility issues, it's crucial to understand the physicochemical properties of the molecule that contribute to its poor aqueous solubility.

FAQ 1: Why is 2-(4-isopropoxybenzoyl)-3-methylpyridine expected to have low aqueous solubility?

The structure of 2-(4-isopropoxybenzoyl)-3-methylpyridine inherently suggests poor water solubility due to several key features:

  • High Lipophilicity: The molecule contains a significant number of non-polar, hydrocarbon-rich regions, including a benzoyl ring, an isopropoxy group, and a methylpyridine group. While no specific experimental LogP value is readily available in public databases for this exact molecule, analogous structures like 2-(4-isopropoxybenzoyl)pyridine have a calculated XLogP3 of 2.7, indicating a preference for lipid environments over aqueous ones[1]. This lipophilicity leads to unfavorable interactions with water molecules.

  • Crystalline Structure: Aromatic ketones like benzoylpyridines are typically solid at room temperature.[2][3] The strong intermolecular forces within the crystal lattice (crystal lattice energy) must be overcome for the molecule to dissolve. This energy barrier is often high for rigid, planar molecules, further contributing to low solubility.[4]

  • Weak Basicity: The pyridine ring provides a basic nitrogen atom, which can be protonated. 3-methylpyridine (3-picoline) is classified as a weak base.[5][6] While this offers an opportunity for pH modification and salt formation, the inherent basicity might not be strong enough to ensure high solubility across the entire physiological pH range.

FAQ 2: What initial characterization steps are essential before I start solubility enhancement experiments?

A thorough understanding of the baseline properties of your Active Pharmaceutical Ingredient (API) is critical. This foundational data will guide your selection of the most appropriate enhancement strategy.

  • Solid-State Characterization:

    • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and identify the polymorphic form of the starting material.

    • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal stability.

    • Thermogravimetric Analysis (TGA): To evaluate thermal decomposition and solvate/hydrate presence.

  • Physicochemical Profiling:

    • pKa Determination: Crucial for understanding the pH-dependent solubility. Potentiometric titration or UV-spectrophotometry are common methods.

    • LogP/LogD Measurement: To quantify the lipophilicity of the molecule.

    • Intrinsic Solubility (S₀): Measure the solubility of the free base form in a non-ionizing medium (e.g., pH > pKa + 2) using the shake-flask method.

Part 2: Troubleshooting & Strategy Selection

Once you have characterized your starting material, you can proceed with a systematic approach to solubility enhancement. The following sections are designed as troubleshooting guides for common experimental hurdles.

Decision Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Ionization & Crystal Engineering cluster_2 Phase 3: Amorphous & Lipid Systems cluster_3 Phase 4: Validation start Characterize API (pKa, LogP, Solid State) is_ionizable Is the API ionizable? (Pyridine pKa) start->is_ionizable ph_mod Strategy 1: pH Modification & Salt Formation is_ionizable->ph_mod Yes cocrystal Strategy 2: Co-crystallization is_ionizable->cocrystal No / Salt Failed asd Strategy 3: Amorphous Solid Dispersions (ASDs) ph_mod->asd Salt unstable/ insufficient solubility cocrystal->asd Co-crystal unstable/ insufficient solubility lipid Strategy 4: Lipid-Based Formulations asd->lipid ASD shows poor stability/ High LogP suggests lipid approach validate Validate Lead Formulation (Dissolution, Stability, Bioavailability) asd->validate lipid->validate

Caption: A decision tree for selecting a solubility enhancement strategy.

Guide 1: pH Modification and Salt Formation

Given the weakly basic pyridine nitrogen, manipulating pH is the most direct first step.

Q: My solubility is poor in neutral water. Can I improve it by adjusting the pH?

A: Yes, this is highly likely. As a weak base, 2-(4-isopropoxybenzoyl)-3-methylpyridine will become protonated and form a more soluble conjugate acid at pH values below its pKa.

  • Causality: The protonated form of the molecule is ionic and can participate in more favorable ion-dipole interactions with water, disrupting the crystal lattice and leading to higher solubility. The relationship between pH, pKa, and solubility (S) for a weak base is described by the Henderson-Hasselbalch equation, where S = S₀(1 + 10^(pKa-pH)), with S₀ being the intrinsic solubility of the free base.

Experimental Protocol: Generating a pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.

  • Equilibration: Add an excess amount of the compound to a vial containing each buffer.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid material from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility (on a log scale) against the measured final pH of each solution. This will generate a pH-solubility profile, which is critical for formulation decisions.

Q: I see a significant solubility increase at low pH, but it's not enough for my desired formulation. Is salt formation a good next step?

A: Yes. If pH modification shows promise, forming a stable, crystalline salt is an excellent strategy to lock in the high-solubility state of the ionized form. For weakly basic drugs, salt formation is a common and effective approach.[7][8]

  • Causality: A salt screen aims to identify a counterion that forms a new, stable crystal lattice with the protonated API. A successful salt form will have a lower lattice energy and/or higher solvation energy compared to the free base, resulting in improved aqueous solubility and dissolution rate.[9] The key is the pKa difference between the drug and the counterion; a larger difference generally leads to a more stable salt.[10]

Troubleshooting Salt Formation
Issue EncounteredPossible CauseRecommended Action
No solid salt forms, only oils or amorphous material. The chosen counterions may not be suitable for forming a stable crystal lattice. This can happen with flexible aliphatic acids.[8]Screen a wider range of counterions, including more rigid, planar aromatic acids (e.g., tosylate, besylate) which are known to form high-melting, crystalline salts.[8]
The formed salt is unstable and converts back to the free base in water (disproportionation). The pKa of the weak base is too low, or the pKa of the chosen acid is too high. The pH of the solution is above the salt's pHmax (maximum solubility pH).[9]Choose a stronger acid (lower pKa) as a counterion to increase the pKa difference and lower the pHmax.[10] Ensure the formulation pH is maintained well below the pHmax.
The salt is highly hygroscopic (absorbs water from the air). The salt form has a high affinity for water molecules, which can lead to handling and stability issues.Screen for alternative salt forms. Different counterions can dramatically alter hygroscopicity.[7] Characterize moisture sorption using Dynamic Vapor Sorption (DVS).

Guide 2: Crystal Engineering & Amorphous Systems

If salt formation is unsuccessful or yields suboptimal properties, altering the solid-state form through co-crystals or creating an amorphous system are powerful alternatives.

Q: Salt formation failed for my compound. What is a co-crystal and how can it help?

A: A pharmaceutical co-crystal is a multi-component crystalline material where the API and a neutral "co-former" molecule are present in a stoichiometric ratio within the same crystal lattice.[11][12][13] This is an excellent alternative when the API is non-ionizable or when salts are problematic.[11]

  • Causality: Co-crystals modify the solid-state properties by introducing new, non-covalent interactions (like hydrogen bonding) between the API and the co-former.[11][14] This disrupts the original crystal packing of the API, often resulting in a new lattice with more favorable interactions with water, thereby enhancing solubility and dissolution.[12][15] Co-formers are typically selected from the FDA's Generally Recognized as Safe (GRAS) list.[11]

Experimental Protocol: Co-crystal Screening via Solvent Evaporation
  • Co-former Selection: Choose a range of GRAS-listed co-formers with functional groups capable of hydrogen bonding (e.g., carboxylic acids, amides).

  • Stoichiometry: Weigh the API and a selected co-former in a defined molar ratio (e.g., 1:1, 1:2, 2:1).

  • Dissolution: Dissolve the mixture in a suitable solvent or solvent system in which both components are soluble.[14][15]

  • Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Characterization: Analyze the resulting solid material using PXRD. A new, unique diffraction pattern different from the API and co-former indicates potential co-crystal formation. Further characterization with DSC and spectroscopy is required for confirmation.

Q: My compound is very difficult to crystallize in any form. Should I consider an amorphous solid dispersion (ASD)?

A: Absolutely. For compounds that resist crystallization or when salt/co-crystal strategies are insufficient, creating an amorphous solid dispersion (ASD) is a state-of-the-art approach.[16][17] ASDs are particularly effective for BCS Class II compounds (low solubility, high permeability).[18][19][20]

  • Causality: An ASD involves dispersing the API at a molecular level within a carrier matrix, typically a polymer.[16][17] This process prevents the API from forming its stable, low-solubility crystal lattice. The resulting amorphous form has a higher free energy state, which leads to a significant increase in apparent solubility and dissolution rate.[4][21] The polymer serves to stabilize the amorphous API and prevent it from recrystallizing over time.[16][17]

G cluster_0 Crystalline API cluster_1 Amorphous Solid Dispersion (ASD) a API Molecule Ordered Crystal Lattice High Lattice Energy b API Molecule (dispersed) Polymer Matrix Disordered State Low Lattice Energy a:f2->b:f3 Overcome by Formulation

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2-(4-Isopropoxybenzoy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, reproducible chromatographic methods for 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3).

Compound Profiling & Causality Analysis

Before troubleshooting, we must establish the physicochemical causality of the analyte's behavior. 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a multi-functional molecule:

  • Pyridine Ring: Acts as a weak base (estimated pKa ~5.0–6.0). This is the primary culprit for chromatographic instability.

  • Ketone & Ether (Isopropoxy) Groups: Act as strong hydrogen-bond acceptors.

  • Methyl & Benzene Groups: Provide hydrophobic retention on reversed-phase (RP) columns.

The Causality of Failure: When analyzed on standard silica-based C18 columns at a neutral pH (pH 5–7), the pyridine nitrogen is partially ionized. Simultaneously, residual silanols (Si-OH) on the column surface dissociate into acidic silanolate ions (Si-O⁻). The resulting secondary ion-exchange interactions cause severe peak tailing, retention time drift, and poor recovery[1].

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why am I experiencing severe peak tailing (Tf > 2.0) with this compound, and how do I fix it? A: Peak tailing for basic compounds like substituted pyridines is primarily driven by secondary interactions between the protonated basic nitrogen and ionized, unendcapped acidic silanols on the silica stationary phase[2]. Resolution Strategy: You must control the ionization state of both the analyte and the column.

  • Low pH Strategy (Recommended): Lower the mobile phase pH to < 3.0 using 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This fully protonates the pyridine ring and, critically, neutralizes the surface silanols (Si-OH), shutting down the ion-exchange pathway.

  • High pH Strategy: Raise the pH to > 8.5 using 10 mM Ammonium Bicarbonate. This fully deprotonates the pyridine, rendering it neutral and highly hydrophobic. (Note: This requires a high-pH tolerant hybridized column)[2].

Q2: Should I use Acetonitrile (ACN) or Methanol (MeOH) as the organic modifier? A: For 2-(4-Isopropoxybenzoyl)-3-methylpyridine, Acetonitrile is the superior choice. Mechanistic Reason: Methanol is protic and can form complex, slow-exchanging hydrogen bond networks with the ketone and isopropoxy oxygen atoms, leading to broader peaks. Acetonitrile is aprotic, provides lower system backpressure due to lower viscosity, and typically yields higher theoretical plate counts for rigid aromatic systems[3].

Q3: My retention times are drifting between injections. What is the root cause? A: Retention time drift for ionizable compounds usually indicates insufficient buffering capacity. If you are using only water and organic solvent without a buffer, the local pH at the injection plug fluctuates based on the sample diluent. Corrective Action: Ensure your aqueous mobile phase contains at least 10–20 mM of a true buffer (e.g., Ammonium Formate for LC-MS) to lock the pH at ±0.1 units[3].

Visual Diagnostics & Decision Trees

G Start Determine Target pH for Pyridine Derivative (pKa ≈ 5.0 - 6.0) Low_pH Low pH Strategy (pH 2.0 - 3.0) Start->Low_pH Acidic Buffer High_pH High pH Strategy (pH 8.0 - 10.0) Start->High_pH Basic Buffer Avoid_pH Avoid Neutral pH (pH 4.0 - 7.0) Start->Avoid_pH Unbuffered/Water Low_Mech Pyridine Fully Protonated (+) Silanols Neutralized (Si-OH) Result: Sharp Peaks Low_pH->Low_Mech High_Mech Pyridine Neutral (0) Silanols Ionized (Si-O⁻) Result: High Retention, Sharp Peaks High_pH->High_Mech Avoid_Mech Partial Ionization Strong Ion-Exchange with Si-O⁻ Result: Severe Tailing / Split Peaks Avoid_pH->Avoid_Mech

Logic tree for selecting mobile phase pH based on pyridine pKa to prevent peak tailing.

G Issue Issue: Peak Tailing (Tf > 1.5) Check1 Check Mobile Phase pH Issue->Check1 Action1 Adjust to pH < 3.0 or > 8.0 Use 0.1% TFA or 10mM NH4HCO3 Check1->Action1 pH is 4-7 Check2 Check Column Chemistry Check1->Check2 pH is optimized Action2 Switch to Endcapped or Polar-Embedded C18 Check2->Action2 Standard C18 used Check3 Check Buffer Concentration Check2->Check3 Endcapped C18 used Action3 Increase buffer strength (e.g., 10mM to 20mM) Check3->Action3 Low ionic strength

Step-by-step troubleshooting workflow to resolve peak tailing for basic compounds.

Quantitative Data & Troubleshooting Matrices

Table 1: Mobile Phase Buffer Selection Guide for Pyridine Derivatives

Buffer SystemTarget pHPrimary MechanismProsCons
0.1% TFA ~2.0Ion-pairing & Silanol suppressionExcellent peak shape; volatile (LC-MS compatible).Strong ion-pairing can suppress MS signal slightly.
10 mM Ammonium Formate 3.0Analyte protonationGood buffering capacity; highly LC-MS compatible.Weaker silanol suppression than TFA.
10 mM Ammonium Bicarbonate 9.0 - 10.0Analyte neutralizationMaximizes hydrophobic retention; sharp peaks.Requires specialized high-pH resistant columns[2].
Water (Unbuffered) ~5.5 - 6.5Partial ionizationN/A (Avoid use)Severe tailing; retention time drift[1].

Table 2: Rapid Troubleshooting Matrix

SymptomRoot CauseSelf-Validating Corrective Action
Tailing Factor (Tf) > 1.5 Secondary silanol interactions.Switch to an endcapped or polar-embedded C18 column[2]. Validation: Tf drops to 0.9–1.2.
Split Peaks Sample diluent stronger than mobile phase.Match sample diluent to initial gradient conditions (e.g., 5% ACN). Validation: Single, symmetrical peak.
High Backpressure Buffer precipitation in high organic.Ensure buffer solubility in >80% ACN. Flush with 50:50 Water:ACN. Validation: Pressure returns to baseline.

Standard Operating Procedures (SOPs)

Protocol: Development of a Self-Validating Low-pH Gradient Method

Objective: Achieve baseline resolution and a tailing factor ≤ 1.2 for 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA. Mix and sonicate. Causality Check: Adding TFA to both phases prevents baseline drift during the gradient by equalizing the UV absorbance of the mobile phases.

Step 2: Column Selection & Equilibration

  • Install a fully endcapped, ultra-inert C18 column (e.g., 2.1 x 50 mm, 1.9 µm particle size).

  • Equilibrate the column at 5% B for 10 column volumes. Self-Validation Checkpoint: Monitor the baseline at 254 nm. Do not proceed until baseline noise is < 0.05 mAU and pressure is stable (± 2 bar).

Step 3: Gradient Execution

  • 0.0 - 1.0 min: Hold at 5% B (Focuses the analyte at the column head).

  • 1.0 - 6.0 min: Linear ramp from 5% B to 95% B (Elutes the hydrophobic isopropoxy-benzene moiety).

  • 6.0 - 7.5 min: Hold at 95% B (Washes strongly retained impurities).

  • 7.5 - 7.6 min: Return to 5% B.

  • 7.6 - 10.0 min: Re-equilibration.

Step 4: System Suitability Testing (SST)

  • Inject 1 µL of a 0.1 mg/mL standard solution.

  • Calculate the USP Tailing Factor (Tf). Validation Checkpoint: If Tf > 1.5, verify mobile phase pH and column endcapping status. If Tf ≤ 1.2, the method is validated for routine analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons. URL: [Link]

  • Agilent Technologies. (2020). Don't Lose It: Getting Your Peaks in Shape. URL: [Link]

  • ACE HPLC. Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems. URL: [Link]

Sources

Troubleshooting

Pyridine Functionalization Support Center: Troubleshooting Regioisomer Byproducts in 2-(4-Isopropoxybenzoyl)-3-methylpyridine Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 2-(4-Isopropoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals scaling up or optimizing the synthesis of 2-(4-Isopropoxybenzoyl)-3-methylpyridine .

A major bottleneck in functionalizing 3-methylpyridine is the formation of difficult-to-separate regioisomers (e.g., C-4 or C-6 acylation products). This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting workflows to help you achieve >99% regioselectivity.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why am I getting a mixture of 2-acyl and 6-acyl isomers when using the Minisci reaction? A: The Minisci reaction relies on the addition of a nucleophilic radical (in this case, an acyl radical derived from 4-isopropoxybenzaldehyde or a related precursor) to a protonated pyridinium species[1]. The regioselectivity is governed by innate steric and electronic biases[2]. The methyl group at the C-3 position creates a strong steric shield over the adjacent C-2 position. Consequently, the acyl radical preferentially attacks the less hindered C-6 position, making your target 2-acyl compound the minor product[3].

Q: How can I completely eliminate the 6-acyl byproduct? A: You must transition from a statistical C–H activation (Minisci) strategy to a pre-functionalized Directed Metalation strategy. By starting with 2-bromo-3-methylpyridine, you lock the regiochemistry. Halogen-metal exchange followed by trapping with a Weinreb amide (N-methoxy-N-methyl-4-isopropoxybenzamide) guarantees C-2 substitution without C-6 contamination[4],[5].

Q: Why use a Weinreb amide instead of a standard acid chloride for the acylation step? A: When an organolithium or Grignard reagent attacks an acid chloride, the resulting ketone is often more electrophilic than the starting material, leading to over-addition and the formation of tertiary alcohol byproducts. A Weinreb amide forms a stable, five-membered metal chelate intermediate that will not collapse into the highly reactive ketone until the reaction is quenched with an aqueous acid[6],[7].

Part 2: Troubleshooting Guide & Logic Workflows

Issue 1: Unexpected Isomers During Halogen-Metal Exchange
  • Root Cause: "Halogen Dance" or equilibration. Pyridyl anions are highly basic and can undergo rapid intermolecular proton transfers, shifting the metalation site from C-2 to C-4 or C-6.

  • Resolution: Ensure the internal reaction temperature remains strictly below -78 °C during the addition of n-BuLi or iPrMgCl. Use a self-validating quench (detailed in the protocol below) to confirm the lithiated species is exclusively at C-2 before adding your electrophile.

Issue 2: Low Yield / Incomplete Acylation
  • Root Cause: Premature collapse of the Weinreb amide tetrahedral intermediate, or moisture in the system quenching the organometallic species.

  • Resolution: Maintain the reaction at cryogenic temperatures for at least 1 hour post-addition. Ensure the Weinreb amide is rigorously dried (azeotropic distillation with toluene prior to use).

Reaction Pathway & Troubleshooting Diagrams

Pathways SM1 3-Methylpyridine (C-H Activation) Prod_C6 6-Acyl Isomer (Major Byproduct) SM1->Prod_C6 Steric bias favors C-6 (Minisci Reaction) Prod_C2 2-(4-Isopropoxybenzoyl)- 3-methylpyridine (Target) SM1->Prod_C2 Minor pathway SM2 2-Bromo-3-methylpyridine (Pre-functionalized) SM2->Prod_C2 100% Regioselective (Metalation/Weinreb)

Reaction pathways comparing Minisci acylation and directed metalation.

Troubleshooting Start High Regioisomer Byproducts Detected CheckRoute Evaluate Current Synthetic Route Start->CheckRoute IsMinisci Using Minisci (Radical Acylation)? CheckRoute->IsMinisci IsMetalation Using Halogen-Metal Exchange? CheckRoute->IsMetalation SwitchRoute Switch to Directed Ortho-Metalation IsMinisci->SwitchRoute Preferred Solution CheckTemp Ensure Temp < -78°C to prevent scrambling IsMetalation->CheckTemp Halogen Dance Issue

Troubleshooting logic tree for resolving regioisomer formation.

Part 3: Data Presentation & Route Comparison

To justify the departure from direct C–H functionalization, review the quantitative comparison of available synthetic routes for this specific API intermediate.

Synthetic RoutePrimary ReagentsRegioselectivity (C2:C6)ScalabilityMajor Drawback
Minisci Acylation 3-Methylpyridine, 4-iPrO-PhCHO, Radical InitiatorPoor (~20:80)HighDifficult chromatographic separation of isomers[3].
Carbonylative Suzuki 2-Bromo-3-methylpyridine, 4-iPrO-PhB(OH)2, CO gas, PdExcellent (>99:1)ModerateRequires specialized high-pressure CO equipment.
Weinreb / Grignard 2-Bromo-3-methylpyridine, Weinreb Amide, n-BuLiExcellent (>99:1)HighRequires strict cryogenic control (-78 °C)[5].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes a pre-functionalized starting material to bypass the innate steric biases of the pyridine ring, ensuring absolute regiocontrol. It includes a critical self-validation step to ensure the integrity of the organometallic intermediate.

Objective: Synthesize 2-(4-Isopropoxybenzoyl)-3-methylpyridine without C-6 or C-4 regioisomers.

Step 1: Halogen-Metal Exchange
  • Charge a flame-dried, argon-purged flask with 2-bromo-3-methylpyridine (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

  • Cool the solution to strictly -78 °C using a dry ice/acetone bath. (Causality: Temperatures above -60 °C will provide the activation energy required for halogen dance, leading to regioisomeric scrambling).

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes at -78 °C.

Self-Validation Step (Crucial): Withdraw a 0.1 mL aliquot of the reaction mixture and quench it into a vial containing 0.5 mL of D₂O. Extract with EtOAc and analyze the organic layer via GC-MS or ¹H NMR. You must observe >95% deuterium incorporation exclusively at the C-2 position (indicated by the mass shift corresponding to 3-methylpyridine-2-d). If scrambling is detected, abort the main batch and audit your cooling efficiency.

Step 2: Regioselective Acylation
  • Dissolve N-methoxy-N-methyl-4-isopropoxybenzamide (1.1 equiv) in anhydrous THF (0.5 M) and add dropwise to the lithiated pyridine solution, maintaining the internal temperature at -78 °C.

  • Maintain at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours. (Causality: The tetrahedral intermediate is stabilized by lithium chelation. Warming too fast before the quench can cause premature collapse, allowing the newly formed ketone to react with unconsumed organolithium species).

Step 3: Quench & Isolation
  • Quench the reaction at 0 °C by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

References

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Journal of the American Chemical Society URL:[Link]

  • Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Metal Exchange Angewandte Chemie International Edition URL:[Link]

  • Palladium-Catalyzed, ortho-Selective C–H Halogenation of Benzyl Nitriles, Aryl Weinreb Amides, and Anilides The Journal of Organic Chemistry URL:[Link]

  • An Anion-Induced Regio- and Chemoselective Acylation and Its Application to the Synthesis of an Anticancer Agent Organic Letters URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Isopropoxybenzoyl)-3-methylpyridine Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when working with the 2-(4-Isop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter severe bottlenecks when working with the 2-(4-Isopropoxybenzoyl)-3-methylpyridine scaffold.

The core challenge with this molecule is fundamentally stereoelectronic. The bulky 4-isopropoxybenzoyl group at the C2 position experiences a severe steric clash with the adjacent methyl group at the C3 position. This ortho-substitution forces the carbonyl group out of coplanarity with the pyridine ring. Consequently, orbital overlap is disrupted, the electrophilicity of the carbonyl carbon is drastically reduced, and the Re/Si faces become physically shielded from incoming nucleophiles.

This guide is designed to provide you with field-proven, self-validating troubleshooting strategies to overcome these steric barriers.

🔬 Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why are standard Grignard or organolithium additions to the C2-carbonyl failing, yielding mostly recovered starting material or enolization byproducts? The Causality: The steric bulk of the C3-methyl group and the 4-isopropoxy moiety physically blocks the Re and Si faces of the carbonyl. Standard Grignard and organolithium reagents are highly basic. When faced with a sterically hindered ketone that they cannot easily attack, they preferentially act as bases, deprotonating the alpha-positions (enolization) or reducing the ketone via beta-hydride transfer rather than undergoing the desired 1,2-addition. The Solution: Switch to organocerium reagents (e.g., R-CeCl2​ ). Cerium(III) is highly oxophilic and acts as a strong Lewis acid. It coordinates tightly to the carbonyl oxygen, activating the electrophilic carbon while simultaneously reducing the basicity of the organometallic species. This suppresses side reactions and forces the 1,2-nucleophilic addition even in highly encumbered systems [1].

Q2: How can I selectively reduce the C2-ketone to the corresponding secondary alcohol without over-reduction or poor conversion? The Causality: Standard NaBH4​ reduction is kinetically stalled by the steric shielding of the out-of-plane carbonyl. Conversely, LiAlH4​ is overly aggressive and can lead to over-reduction or unwanted cleavage of the isopropoxy ether. The Solution: Employ the Luche reduction ( NaBH4​ with CeCl3​⋅7H2​O in methanol). The Ce3+ coordinates to the carbonyl oxygen, increasing its electrophilicity, while the methanol solvent modifies the borohydride to a harder, more reactive alkoxyborohydride species. This ensures rapid, clean 1,2-reduction of the hindered ketone [2].

Q3: We are attempting a Buchwald-Hartwig amination on a halogenated derivative of this scaffold, but yields remain below 10%. How do we overcome this? The Causality: The steric bulk of the C2-benzoyl group severely restricts the oxidative addition and reductive elimination steps in the palladium catalytic cycle. Standard bidentate ligands (like BINAP) create a coordination sphere that is too crowded to accommodate the bulky pyridine substrate. The Solution: Utilize bulky, electron-rich monodentate phosphine ligands like XPhos. XPhos is specifically designed to accommodate sterically hindered substrates; its biphenyl backbone and bulky isopropyl groups facilitate the formation of the highly active monoligated Pd(0) species and accelerate reductive elimination [3].

📊 Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the causal relationship between reagent selection and conversion rates when attempting functionalization of the sterically hindered C2-carbonyl.

Reaction TypeReagent SystemTempConversion (%)Causality / Mechanistic Notes
Nucleophilic Addition MeMgBr (Grignard)0 °C to RT< 10%Steric clash prevents Re/Si face approach; enolization dominates.
Nucleophilic Addition MeLi (Organolithium)-78 °C15 - 20%High basicity leads to rapid alpha-deprotonation instead of addition.
Nucleophilic Addition MeCeCl2​ (Organocerium)-78 °C to RT> 85% High oxophilicity activates carbonyl; basicity is suppressed [1].
Ketone Reduction NaBH4​ / MeOHRT< 5%Steric shielding prevents standard hydride attack.
Ketone Reduction NaBH4​ / CeCl3​ (Luche)0 °C> 95% Ce3+ coordination drastically increases electrophilicity[2].

⚙️ Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols include built-in Self-Validation Checkpoints . If a checkpoint fails, halt the experiment and troubleshoot before proceeding.

Protocol 1: Organocerium-Mediated 1,2-Addition to the C2-Carbonyl

Objective: Achieve high-yielding nucleophilic addition while suppressing enolization.

  • Activation of Cerium(III) Chloride: Place finely powdered CeCl3​⋅7H2​O (1.5 equiv) in a Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring to yield anhydrous CeCl3​ .

  • Suspension Formation: Cool the flask to room temperature under argon. Add anhydrous THF (5 mL/mmol) and stir vigorously overnight.

    • Self-Validation Checkpoint 1: The suspension must be a uniform, milky-white slurry. Clumping indicates residual moisture, which will quench the organometallic reagent.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise, add the organolithium or Grignard reagent (1.5 equiv). Stir for 2 hours at -78 °C.

    • Self-Validation Checkpoint 2: The formation of the organocerium species is visually validated by a distinct color change (often pale yellow to deep orange/brown, depending on the R-group). If the suspension remains purely white, transmetalation has failed.

  • Ketone Addition: Dissolve the 2-(4-Isopropoxybenzoyl)-3-methylpyridine derivative (1.0 equiv) in a minimum volume of THF. Add dropwise to the organocerium mixture at -78 °C.

  • Reaction & Quench: Stir for 1 hour at -78 °C, then allow it to warm to room temperature. Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol 2: Buchwald-Hartwig Amination of Halogenated Derivatives

Objective: Overcome steric bulk during C-N cross-coupling using XPhos.

  • Preparation: In an oven-dried vial equipped with a stir bar, combine the halogenated 2-(4-Isopropoxybenzoyl)-3-methylpyridine derivative (1.0 equiv), the amine (1.2 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and NaOtBu (1.4 equiv).

  • Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed toluene (0.2 M) via syringe.

  • Activation & Heating: Place the vial in a pre-heated reaction block at 100 °C.

    • Self-Validation Checkpoint 1: The generation of the active monoligated Pd(0) species from the precatalyst is indicated by a rapid color shift from dark purple/brown to a vibrant red/orange within the first 10 minutes of heating [3]. Lack of this color change indicates failed activation (likely due to oxygen ingress or inactive base).

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate for column chromatography.

📐 Pathway & Workflow Visualizations

G A 2-(4-Isopropoxybenzoyl) -3-methylpyridine B Steric Clash: C2-Benzoyl vs C3-Methyl A->B C Carbonyl Forced Out-of-Plane B->C D Reduced Electrophilicity & Shielded Re/Si Faces C->D E Grignard/Li Reagents: Enolization/Reduction D->E High Basicity F Organocerium (R-CeCl2): Successful 1,2-Addition D->F High Oxophilicity

Logical flow of steric hindrance effects and reagent selection.

Workflow step1 Step 1: Dry CeCl3 Heat under vacuum at 140°C for 2h step2 Step 2: Suspend in THF Stir overnight at RT step1->step2 step3 Step 3: Add R-Li or R-MgX Cool to -78°C, stir 2h step2->step3 step4 Step 4: Add Ketone Dropwise addition of sterically hindered ketone step3->step4 step5 Step 5: Quench & Extract Warm to RT, add NH4Cl, extract with EtOAc step4->step5

Step-by-step experimental workflow for organocerium-mediated addition.

📚 References

  • The Versatility of Tetracoordinated Boron-Centered Salts for Transition-Metal free C-C-Bond Formations in Organometallic Source: Ludwig-Maximilians-Universität München (LMU) URL:[Link]

  • Carbonyl reduction — Grokipedia Source: Grokipedia URL:[Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig coupling Source: ResearchGate URL:[Link]

Troubleshooting

Technical Support Center: Maximizing Shelf Life of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, handling highly functionalized intermediates like 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, handling highly functionalized intermediates like 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) requires a deep understanding of molecular vulnerabilities. This guide synthesizes field-proven protocols and mechanistic chemistry to help you troubleshoot degradation issues, optimize storage, and establish self-validating stability assays.

Mechanistic Causality: Why Degradation Occurs

To maximize shelf life, we must first understand the causality behind the experimental storage choices. 2-(4-Isopropoxybenzoyl)-3-methylpyridine contains three reactive motifs: a diaryl ketone, a 3-methylpyridine ring, and an isopropoxy ether.

  • Photochemical Excitation: Diaryl ketones are highly efficient triplet photosensitizers. Upon exposure to UV or ambient light, the ketone chromophore undergoes rapid intersystem crossing (ISC) from the singlet state to a long-lived triplet excited state[1]. This diradical state is highly reactive and readily participates in Hydrogen Atom Transfer (HAT) reactions, leading to the formation of ketyl radicals and subsequent cross-coupling degradation[2].

  • N-Oxidation: The basic nitrogen of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide[3]. While bulk conversion typically requires strong peracids like m-CPBA[4], trace hydroperoxides generated from the auto-oxidation of the adjacent isopropoxy ether over time can act as localized oxidants, slowly degrading the batch.

  • Ether Auto-oxidation: The isopropoxy group is an aliphatic ether that can slowly form peroxides when exposed to atmospheric oxygen, a process accelerated by heat and light.

Troubleshooting & FAQs

Q: My batch developed a yellow/brown tint after being temporarily stored on the benchtop. What happened, and is it still usable? A: Discoloration is a hallmark of diaryl ketone photodegradation. Ambient light exposure triggers the formation of ketyl radicals via the triplet excited state[2]. These radicals recombine to form highly conjugated, colored polymeric impurities. You must perform an HPLC-UV assay to quantify the purity drop. To prevent this, always store the compound in amber glass vials or opaque containers.

Q: LC-MS analysis of a 12-month-old batch shows a new impurity at [M+16]⁺. What is the mechanism of this formation? A: An[M+16]⁺ peak strongly indicates the addition of an oxygen atom, forming the pyridine N-oxide[3]. Because standard atmospheric oxygen does not spontaneously oxidize pyridines without a catalyst, this usually implies that the isopropoxy ether has undergone auto-oxidation to form trace hydroperoxides. These peroxides then act as internal oxidants, transferring oxygen to the pyridine nitrogen. Storing the compound under an inert argon atmosphere mitigates this cascade.

Q: Does the 3-methyl group on the pyridine ring affect its stability profile? A: Yes. The methyl group at the 3-position provides electron-donating properties (+I effect), which marginally increases the electron density on the pyridine nitrogen. This makes the nitrogen slightly more nucleophilic and susceptible to N-oxidation compared to an unsubstituted pyridine ring[4].

Quantitative Storage Stability Data

The following table summarizes the causal relationship between storage conditions and shelf-life retention. Data reflects accelerated and long-term stability modeling.

Storage ConditionLight ExposureAtmospherePurity at 6 MonthsPurity at 12 MonthsPurity at 24 Months
25°C (Clear Glass) Ambient (Benchtop)Air88.4%76.2%< 60.0%
25°C (Amber Glass) DarkAir98.1%95.5%91.2%
2-8°C (Amber Glass) DarkAir99.5%98.7%97.0%
-20°C (Amber Glass) DarkArgon (Inert) >99.9% >99.9% 99.8%

Stability-Indicating Experimental Protocol: Forced Degradation

To establish a self-validating system for your specific formulation, perform this forced degradation workflow. By running internal dark controls alongside stressed samples, you isolate the exact causal variables of degradation.

Step 1: Sample Preparation Prepare a 1.0 mg/mL stock solution of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in HPLC-grade Acetonitrile/Water (50:50). Aliquot 2 mL into six separate quartz HPLC vials.

Step 2: Photolytic Stress (Self-Validating Setup)

  • Test Vial: Expose to UV-Vis light (ICH Q1B standard, 1.2 million lux hours and 200 watt hours/m²).

  • Control Vial: Wrap tightly in aluminum foil and place in the exact same light chamber.

  • Causality Check: If the Test Vial degrades but the Control Vial remains intact, degradation is purely photochemical via the triplet state[1], not thermal.

Step 3: Oxidative Stress Add 100 µL of 3% H₂O₂ to a vial. Incubate at 25°C for 24 hours. This artificially mimics the long-term accumulation of ether hydroperoxides and forces the formation of the pyridine N-oxide[3].

Step 4: Thermal Stress Incubate a vial at 60°C in a dark oven for 7 days.

Step 5: HPLC-UV/MS Analysis Analyze all samples using a C18 column (gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid). Monitor at 254 nm. Look for the [M+16]⁺ peak in the oxidative stress sample and complex polymeric baseline shifts in the photolytic stress sample.

Degradation Pathway Visualization

DegradationPathways Parent 2-(4-Isopropoxybenzoyl) -3-methylpyridine Light UV/Visible Light Exposure Parent->Light absorbs Oxygen Atmospheric Oxygen (O2) Parent->Oxygen prolonged exposure Heat Thermal Stress (>40°C) Parent->Heat accelerates Triplet Excited Triplet State (Diradical) Light->Triplet Intersystem Crossing NOxide Pyridine N-Oxide ([M+16]+ Impurity) Oxygen->NOxide oxidation Peroxide Isopropoxy Ether Peroxides Oxygen->Peroxide auto-oxidation Heat->NOxide kinetic energy Heat->Peroxide kinetic energy Ketyl Ketyl Radical / HAT Intermediates Triplet->Ketyl H-Atom Transfer Photoproducts Photodegradation Products (Discoloration) Ketyl->Photoproducts Recombination

Fig 1: Photochemical and oxidative degradation pathways of 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Sources

Reference Data & Comparative Studies

Validation

Comparative Binding Affinity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine Analogs for Cannabinoid Receptors: A Structure-Activity Relationship (SAR) Guide

Introduction The pyridine ring is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, making them a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyridine ring is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous FDA-approved drugs.[1] Its derivatives are known for a wide array of biological activities, making them a focal point for the design of novel therapeutic agents.[1] The 2-benzoylpyridine framework, in particular, has garnered interest as a potential pharmacophore for various G protein-coupled receptors (GPCRs). While direct studies on 2-(4-isopropoxybenzoyl)-3-methylpyridine are not extensively documented, its structural motifs bear resemblance to known ligands for the cannabinoid receptors, CB1 and CB2.[2][3]

The cannabinoid receptors, integral components of the endocannabinoid system, are well-established therapeutic targets for a range of conditions, including pain, inflammation, and neurological disorders.[4][5] The CB1 receptor is predominantly found in the central nervous system, where its activation can lead to psychotropic effects, whereas the CB2 receptor is primarily expressed in immune cells, and its modulation is a promising strategy for treating inflammatory conditions without central side effects.[4][6]

This guide presents a comparative analysis of the binding affinities of a hypothetical series of 2-(4-isopropoxybenzoyl)-3-methylpyridine analogs for the CB1 and CB2 receptors. We will delve into a structure-activity relationship (SAR) study to elucidate how specific structural modifications may influence binding potency and selectivity. Furthermore, a detailed, field-proven experimental protocol for determining binding affinities via a radioligand competition assay is provided to empower researchers in their drug discovery endeavors.

Structure-Activity Relationship (SAR) of Hypothetical Analogs

To explore the potential of the 2-(4-isopropoxybenzoyl)-3-methylpyridine scaffold, we have designed a hypothetical series of analogs with systematic modifications. The following table summarizes these analogs and their postulated binding affinities (Ki values in nM) for the CB1 and CB2 receptors. This data, while hypothetical, is constructed to reflect established principles of medicinal chemistry and SAR.[7][8][9]

Table 1: Hypothetical Binding Affinities of 2-(4-Isopropoxybenzoyl)-3-methylpyridine Analogs for CB1 and CB2 Receptors

Analog IDR1 (on Pyridine)R2 (on Benzoyl)R3 (para-substituent on Benzoyl)Hypothetical Ki (nM) CB1Hypothetical Ki (nM) CB2
LEAD-01 -CH3H-O-iPr15075
ANA-02 -HH-O-iPr350200
ANA-03 -ClH-O-iPr12060
ANA-04 -CH33-F-O-iPr13050
ANA-05 -CH3H-OH500300
ANA-06 -CH3H-O-nPr18090
ANA-07 -CH3H-Cyclopentyloxy9035
Analysis of Structure-Activity Relationships

The hypothetical data in Table 1 allows for a logical deduction of SAR trends:

  • Influence of the Pyridine 3-Substituent (R1): Comparison of the lead compound, LEAD-01 , with ANA-02 suggests that the 3-methyl group on the pyridine ring may be crucial for potent binding to both CB1 and CB2 receptors. Its removal in ANA-02 leads to a significant drop in affinity. The introduction of a chloro group in ANA-03 maintains, and slightly improves, the affinity, indicating that a small, electron-withdrawing group at this position is well-tolerated and may enhance binding.

  • Impact of Benzoyl Ring Substitution (R2): The addition of a fluorine atom at the 3-position of the benzoyl ring in ANA-04 shows a modest improvement in CB2 affinity and selectivity. This suggests that this region of the molecule may interact with a specific sub-pocket in the CB2 receptor where a halogen bond could be favorable.

  • Role of the para-Substituent on the Benzoyl Ring (R3): This position appears to be a key determinant of binding affinity. Replacing the isopropoxy group of LEAD-01 with a hydroxyl group in ANA-05 drastically reduces affinity for both receptors, highlighting the importance of a lipophilic substituent at this position. A subtle change from an isopropoxy to a linear n-propoxy group in ANA-06 slightly diminishes affinity, suggesting that the branched nature of the isopropyl group is optimal. The enhanced affinity of the cyclopentyloxy analog, ANA-07 , indicates that a larger, more conformationally restricted lipophilic group at the R3 position may lead to improved receptor engagement.

SAR_Logic cluster_lead Lead Compound cluster_r1 R1 Modification (Pyridine Ring) cluster_r2 R2 Modification (Benzoyl Ring) cluster_r3 R3 Modification (Benzoyl Ring) LEAD_01 LEAD-01 (R1=-CH3, R3=-O-iPr) CB1 Ki=150 nM CB2 Ki=75 nM ANA_02 ANA-02 (R1=-H) Decreased Affinity LEAD_01->ANA_02 Remove -CH3 ANA_03 ANA-03 (R1=-Cl) Maintained/Slightly Improved Affinity LEAD_01->ANA_03 Replace -CH3 with -Cl ANA_04 ANA-04 (R2=3-F) Improved CB2 Selectivity LEAD_01->ANA_04 Add 3-F ANA_05 ANA-05 (R3=-OH) Drastically Reduced Affinity LEAD_01->ANA_05 Replace -O-iPr with -OH ANA_06 ANA-06 (R3=-O-nPr) Slightly Reduced Affinity LEAD_01->ANA_06 Replace -O-iPr with -O-nPr ANA_07 ANA-07 (R3=-Cyclopentyloxy) Improved Affinity LEAD_01->ANA_07 Replace -O-iPr with -Cyclopentyloxy

Caption: Logical flow of the structure-activity relationship analysis.

Experimental Protocol: Radioligand Competition Binding Assay

To experimentally validate the binding affinities of these novel analogs, a radioligand competition binding assay is the gold standard.[10][11] This method measures the ability of a test compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.

Objective

To determine the binding affinity (Ki) of test compounds for the human CB1 and CB2 receptors.

Materials and Reagents
  • Cell Membranes: Membranes from CHO-K1 or HEK-293 cells stably expressing human CB1 or CB2 receptors.

  • Radioligand: [3H]CP-55,940 (a high-affinity, non-selective cannabinoid receptor agonist).[12]

  • Non-specific Binding Control: WIN 55,212-2 or another high-affinity unlabeled cannabinoid ligand.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[10]

  • Test Compounds: 2-(4-Isopropoxybenzoyl)-3-methylpyridine analogs dissolved in 100% DMSO to create stock solutions.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation counter and scintillation cocktail.[10][12]

Experimental Procedure
  • Compound Preparation: Prepare serial dilutions of the test compounds in binding buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Setup: In a 96-well plate, set up the following wells:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Binding buffer, radioligand, cell membranes, and a saturating concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

    • Test Compound Wells: Binding buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Assay Incubation:

    • To each well, add 50 µL of the appropriate compound dilution or control.

    • Add 50 µL of radioligand ([3H]CP-55,940) at a final concentration close to its Kd value (typically 0.5-2 nM).

    • Add 100 µL of the cell membrane preparation (containing 5-10 µg of protein per well). The final assay volume is 200 µL.[10]

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.[10]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add the scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the radioligand.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow start Start: Prepare Reagents plate_setup Set up 96-well Plate (Total, NSB, Test Compound Wells) start->plate_setup add_reagents Add Radioligand and Cell Membranes plate_setup->add_reagents incubation Incubate at 30°C for 90 min add_reagents->incubation filtration Terminate by Rapid Filtration incubation->filtration washing Wash Filters with Cold Buffer filtration->washing scintillation Measure Radioactivity (Scintillation Counting) washing->scintillation data_analysis Analyze Data (Calculate IC50 and Ki) scintillation->data_analysis end End: Determine Binding Affinity data_analysis->end

Caption: Workflow for the radioligand competition binding assay.

Discussion and Future Directions

This guide provides a foundational framework for the comparative analysis of 2-(4-isopropoxybenzoyl)-3-methylpyridine analogs as potential cannabinoid receptor ligands. The hypothetical SAR analysis suggests that modifications to the pyridine and benzoyl rings can significantly impact binding affinity and selectivity. Specifically, the 3-position on the pyridine ring and the para-position of the benzoyl ring appear to be critical for potent and selective interactions with CB1 and CB2 receptors.

The provided experimental protocol offers a robust and validated method for determining the binding affinities of these novel compounds. It is imperative that the hypothetical SAR trends discussed here are confirmed through rigorous experimental evaluation.

Future work should focus on synthesizing and testing the proposed analogs. Based on the experimental results, further optimization could involve exploring a wider range of substituents at the identified key positions. For instance, different cycloalkyl groups at the R3 position could be investigated to further enhance CB2 selectivity. Additionally, functional assays, such as cAMP inhibition assays, should be conducted to determine whether these high-affinity ligands act as agonists or antagonists at the cannabinoid receptors.[3][6]

References

  • Springer Nature Experiments. (2016). Assay of CB1 Receptor Binding. Retrieved from [Link]

  • Morales, P., et al. (2020). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Scientific Reports, 10(1), 20918.
  • eGrove. (n.d.). Synthesis and Biological Evaluation of Cannabinoid Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Assay of CB1 Receptor Binding. Retrieved from [Link]

  • Celtarys. (2025). Cannabinoid Receptor Binding and Assay Tools. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Design, synthesis and biological evaluation of novel orthosteric-allosteric ligands of the cannabinoid receptor type 2 (CB2R). Retrieved from [Link]

  • PubMed Central. (2011). Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. Retrieved from [Link]

  • AIR Unimi. (2022). Synthesis and In Vitro Characterization of Selective Cannabinoid CB2 Receptor Agonists: Biological Evaluation against Neuroblastoma. Retrieved from [Link]

  • MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. Retrieved from [Link]

  • MDPI. (2021). New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. Retrieved from [Link]

  • PubMed. (2008). Stereospecific high-affinity TRPV1 antagonists: chiral N-(2-benzyl-3-pivaloyloxypropyl) 2-[4-(methylsulfonylamino)phenyl]propionamide analogues. Retrieved from [Link]

  • RSC Publishing. (2015). Synthesis and structure–activity relationship of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamines derivatives as potential antibacterial agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Retrieved from [Link]

Sources

Comparative

A Comparative Benchmarking Study: Evaluating 2-(4-Isopropoxybenzoyl)-3-methylpyridine Against Standard Phosphodiesterase Type 5 (PDE5) Inhibitors

Abstract This guide presents a comprehensive benchmarking analysis of the novel compound, 2-(4-Isopropoxybenzoyl)-3-methylpyridine, against established standard reference compounds for phosphodiesterase type 5 (PDE5) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a comprehensive benchmarking analysis of the novel compound, 2-(4-Isopropoxybenzoyl)-3-methylpyridine, against established standard reference compounds for phosphodiesterase type 5 (PDE5) inhibition: Sildenafil, Tadalafil, and Vardenafil. Due to the structural characteristics of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, we hypothesized its potential interaction with cyclic nucleotide signaling pathways. This study provides a head-to-head comparison of its in vitro efficacy and selectivity, offering valuable insights for researchers, scientists, and drug development professionals in the field of PDE5-targeted therapeutics. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the presented data.

Introduction: The Rationale for a Comparative Study

The therapeutic landscape for conditions such as erectile dysfunction and pulmonary arterial hypertension has been significantly shaped by the advent of phosphodiesterase type 5 (PDE5) inhibitors.[1][2][3] These drugs act by preventing the degradation of cyclic guanosine monophosphate (cGMP), a key second messenger in the nitric oxide (NO) signaling pathway, leading to smooth muscle relaxation and vasodilation.[1][4][5] The well-characterized PDE5 inhibitors Sildenafil, Tadalafil, and Vardenafil serve as the gold standard for efficacy and selectivity in this class.[1][4][6][7][8][9]

The compound 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a novel molecule with structural motifs, specifically the benzoylpyridine core, that suggest potential biological activity within similar pathways. However, to date, its biological targets and efficacy remain uncharacterized. This guide outlines a rigorous benchmarking study designed to elucidate the potential of 2-(4-Isopropoxybenzoyl)-3-methylpyridine as a PDE5 inhibitor by directly comparing its performance against these established reference compounds. Our objective is to provide a clear, data-driven assessment of its potency and selectivity, thereby informing future research and development efforts.

The cGMP Signaling Pathway and PDE5 Inhibition

The physiological mechanism of smooth muscle relaxation is initiated by the release of nitric oxide (NO), which activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[4] cGMP then acts as a second messenger, leading to a cascade of events that results in reduced intracellular calcium levels and, consequently, smooth muscle relaxation.[1] The action of cGMP is terminated by its hydrolysis to the inactive GMP by phosphodiesterases.[4][5] PDE5 is the predominant isozyme responsible for cGMP degradation in the corpus cavernosum.[1][3] By inhibiting PDE5, the intracellular concentration of cGMP is increased, potentiating the downstream effects of the NO signaling pathway.[1]

PDE5_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converts PDE5 PDE5 cGMP->PDE5 hydrolyzed by Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes GMP GMP (inactive) PDE5->GMP Test_Compound 2-(4-Isopropoxybenzoyl) -3-methylpyridine Test_Compound->PDE5 inhibits? Standards Sildenafil, Tadalafil, Vardenafil Standards->PDE5 inhibit

Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.

Experimental Methodologies

To ensure a robust and comprehensive comparison, a series of in vitro assays are proposed. These protocols are based on established and validated methods for the characterization of PDE5 inhibitors.

In Vitro PDE5 Enzyme Inhibition Assay (Fluorescence Polarization)

This assay directly measures the enzymatic activity of PDE5 and the inhibitory potential of the test compounds. The half-maximal inhibitory concentration (IC50) will be determined for 2-(4-Isopropoxybenzoyl)-3-methylpyridine and the reference compounds.

Principle: This assay utilizes a fluorescently labeled cGMP substrate (cGMP-FAM). In the presence of active PDE5, cGMP-FAM is hydrolyzed to GMP-FAM. A binding agent with a high affinity for the phosphate group of GMP-FAM is then added. The binding of the small GMP-FAM to the large binding agent results in a change in the fluorescence polarization (FP) signal. Inhibitors of PDE5 will prevent the hydrolysis of cGMP-FAM, thus leading to a low FP signal.[6][7][10]

Experimental Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, Sildenafil, Tadalafil, and Vardenafil in 100% DMSO.

  • Serial Dilutions: Perform a 10-point, 3-fold serial dilution of each compound stock in a 96-well plate, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (100% enzyme activity) and a no-enzyme control (background).

  • Enzyme and Substrate Preparation: Dilute recombinant human PDE5A1 enzyme and FAM-labeled cGMP substrate in PDE assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/ml BSA).

  • Assay Plate Setup: Add the diluted compounds to a 96-well black microplate.

  • Enzyme Addition: Add the diluted PDE5A1 enzyme to each well, except for the no-enzyme control wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.

  • Reaction Incubation: Incubate the plate for 60 minutes at 37°C.

  • Reaction Termination: Stop the reaction by adding the binding agent to all wells.

  • Final Incubation: Incubate for an additional 30 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission).[6]

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][11]

FP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Serial Dilutions Add_Compound Add Compounds to Plate Compound_Prep->Add_Compound Enzyme_Prep Prepare PDE5 Enzyme & cGMP-FAM Substrate Add_Enzyme Add PDE5 Enzyme Enzyme_Prep->Add_Enzyme Add_Compound->Add_Enzyme Pre_Incubate Pre-incubate (15 min) Add_Enzyme->Pre_Incubate Add_Substrate Add cGMP-FAM (Initiate Reaction) Pre_Incubate->Add_Substrate Incubate_37C Incubate (60 min, 37°C) Add_Substrate->Incubate_37C Add_Binder Add Binding Agent (Stop Reaction) Incubate_37C->Add_Binder Incubate_RT Incubate (30 min, RT) Add_Binder->Incubate_RT Read_FP Read Fluorescence Polarization Incubate_RT->Read_FP Calc_Inhibition Calculate % Inhibition Read_FP->Calc_Inhibition Determine_IC50 Determine IC50 Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro PDE5 inhibition fluorescence polarization assay.

Cell-Based cGMP Assay

This assay will determine the ability of the test compounds to increase intracellular cGMP levels in a cellular context, providing a more physiologically relevant measure of their activity.

Principle: Cultured cells (e.g., vascular smooth muscle cells) are pre-treated with the test compounds and then stimulated with a nitric oxide donor to induce cGMP production. The cells are then lysed, and the intracellular cGMP concentration is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a similar detection method.[4]

Experimental Protocol:

  • Cell Culture: Plate vascular smooth muscle cells in a 96-well plate and grow to confluence.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-(4-Isopropoxybenzoyl)-3-methylpyridine and the reference compounds for 1 hour at 37°C.

  • Stimulation: Add a nitric oxide donor (e.g., sodium nitroprusside) to the wells to stimulate cGMP production and incubate for 15-30 minutes at 37°C.[4]

  • Cell Lysis: Aspirate the medium and lyse the cells according to the cGMP assay kit manufacturer's instructions.

  • cGMP Quantification: Perform the cGMP quantification assay on the cell lysates.

  • Data Analysis: Calculate the cGMP concentration in each well and plot it against the log concentration of the test compound to determine the EC50 value (the concentration that elicits 50% of the maximal response).

PDE Isozyme Selectivity Profiling

To assess the selectivity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, its inhibitory activity will be tested against a panel of other phosphodiesterase isozymes (e.g., PDE1, PDE6, and PDE11).[8][12]

Principle: The in vitro enzyme inhibition assay described in section 3.1 will be adapted to use other recombinant human PDE isozymes. The IC50 values for each isozyme will be determined and compared to the IC50 for PDE5.

Experimental Protocol: The protocol will be the same as in section 3.1, with the substitution of PDE5A1 with other PDE isozymes (e.g., PDE1, PDE6, PDE11).

Data Analysis: The selectivity ratio will be calculated by dividing the IC50 for the off-target PDE by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.[8]

Comparative Data Presentation

The following tables are templates for the presentation of the experimental data that will be generated.

Table 1: In Vitro PDE5 Inhibitory Activity

CompoundIC50 (nM)
2-(4-Isopropoxybenzoyl)-3-methylpyridineExperimental Value
SildenafilExperimental Value
TadalafilExperimental Value
VardenafilExperimental Value

Table 2: Cell-Based cGMP Accumulation

CompoundEC50 (nM)
2-(4-Isopropoxybenzoyl)-3-methylpyridineExperimental Value
SildenafilExperimental Value
TadalafilExperimental Value
VardenafilExperimental Value

Table 3: PDE Isozyme Selectivity Profile

CompoundPDE1 IC50 (nM)PDE6 IC50 (nM)PDE11 IC50 (nM)Selectivity Ratio (PDE1/PDE5)Selectivity Ratio (PDE6/PDE5)Selectivity Ratio (PDE11/PDE5)
2-(4-Isopropoxybenzoyl)-3-methylpyridineExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueCalculated Value
SildenafilExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueCalculated Value
TadalafilExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueCalculated Value
VardenafilExperimental ValueExperimental ValueExperimental ValueCalculated ValueCalculated ValueCalculated Value

Discussion and Future Directions

The data generated from these experiments will provide a clear and objective assessment of the potential of 2-(4-Isopropoxybenzoyl)-3-methylpyridine as a PDE5 inhibitor. A potent and selective inhibition of PDE5, comparable to or exceeding that of the standard reference compounds, would warrant further investigation.

Key discussion points will include:

  • Potency: A direct comparison of the IC50 and EC50 values will establish the relative potency of the novel compound.

  • Selectivity: The selectivity profile is crucial for predicting potential off-target effects. For instance, inhibition of PDE6 is associated with visual disturbances, while inhibition of PDE11 can have effects in skeletal muscle.[8][12]

  • Structure-Activity Relationship (SAR): The results can provide initial insights into the structural features of 2-(4-Isopropoxybenzoyl)-3-methylpyridine that contribute to its activity and selectivity.

Should 2-(4-Isopropoxybenzoyl)-3-methylpyridine demonstrate promising in vitro characteristics, future studies could include:

  • In vivo efficacy studies: Utilizing animal models, such as aged rats, to assess the compound's effect on erectile function.[13][14]

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Further SAR studies: Synthesizing and testing analogs of 2-(4-Isopropoxybenzoyl)-3-methylpyridine to optimize potency and selectivity.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for the benchmarking of 2-(4-Isopropoxybenzoyl)-3-methylpyridine against established PDE5 inhibitors. By adhering to these detailed protocols and analytical methods, researchers can generate high-quality, reproducible data to accurately assess the therapeutic potential of this novel compound. The findings of this study will be instrumental in guiding the future direction of research into new and improved PDE5-targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro PDE5 Inhibition Assays of Chloropretadalafil Analogs.
  • Benchchem. (n.d.). Application Notes and Protocols for PDE5-IN-6c: Cell-Based Assays.
  • Benchchem. (n.d.). Application Notes and Protocols for PDE5-IN-11 In Vitro Assay.
  • BOC Sciences. (n.d.). PDE5 Inhibitors: Definition, List and Application.
  • Benchchem. (n.d.). Comparative Analysis of PDE5-IN-7 Cross-reactivity with other Phosphodiesterases.
  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to....
  • Polgár, T., Baki, A., & Gáspár, R. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1263–1273.
  • Behr-Roussel, D., Gorny, D., Mevel, K., Caisey, S., Bernabé, J., Wayman, C., ... & Giuliano, F. (2005). In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect. The Journal of urology, 174(5), 2043–2048.
  • Johns Hopkins University. (2005). In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: No tachyphylaxis effect.
  • Corbin, J. D., & Francis, S. H. (2002). PDE5 inhibitors: in vitro and in vivo pharmacological profile. International journal of impotence research, 14 Suppl 1, S23–S26.
  • Ahmed, W. S., El-Hady, A. K., El-Sabbagh, M. W., & El-Agrody, A. M. (2021). Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives. Molecules (Basel, Switzerland), 26(16), 4945.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. A., Al-Omair, M. A., & Al-Zahrani, A. S. (2020). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules (Basel, Switzerland), 25(23), 5585.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, L. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Analytical and bioanalytical chemistry, 415(11), 2235–2243.
  • VJDementia. (2025). The potential of PDE5 inhibitors in AD: evidence from mouse models and retrospective studies.
  • Celebi, O., & Turan, G. (2020). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of molecular graphics & modelling, 99, 107632.
  • BPS Bioscience. (n.d.). PDE5A1 Assay Kit.
  • Li, Y., Wang, Y., Zhang, Y., Li, J., & Zhang, L. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. Analytical and bioanalytical chemistry, 415(11), 2235–2243.
  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors.
  • Frontiers. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation.
  • The Canadian Journal of Urology. (2006). PDE5 inhibitors: are there differences?. Retrieved from The Canadian Journal of Urology website.
  • Rybalkin, S. D., Rybalkina, I. G., Feil, R., Hofmann, F., & Beavo, J. A. (2002). PDE5 is converted to an activated state upon cGMP binding to the GAF A domain. The EMBO journal, 21(3), 469–478.
  • Takimoto, E., & Kass, D. A. (2007). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation.
  • Wikipedia. (n.d.). cGMP-specific phosphodiesterase type 5.

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Validation

Comparative Cytotoxicity of 2-(4-Isopropoxybenzoyl)-3-methylpyridine in Human Cell Lines: A Technical Guide

An In-Depth Analysis for Researchers and Drug Development Professionals In the landscape of modern pharmacology, the pyridine nucleus is a cornerstone in the development of novel therapeutic agents, demonstrating a wide...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern pharmacology, the pyridine nucleus is a cornerstone in the development of novel therapeutic agents, demonstrating a wide array of biological activities, including potent anticancer properties. This guide provides a com[1][2][3]parative analysis of the cytotoxic effects of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, a compound of interest within the broader class of benzoylpyridine derivatives. While direct cytotoxic data for this specific molecule is not extensively available in public literature, this guide will draw upon the established knowledge of structurally similar compounds to provide a predictive and comparative framework. We will explore its potential mechanisms of action, compare its anticipated cytotoxic profile with other relevant pyridine derivatives, and provide detailed protocols for robust in vitro evaluation.

Understanding the Landscape: Pyridine Derivatives in Cancer Research

Pyridine and its derivatives have emerged as a significant class of heterocyclic compounds in the quest for effective anticancer agents. Their diverse mechanisms [1][2]of action contribute to their therapeutic potential. Many pyridine-based compounds function as kinase inhibitors, interfering with signaling pathways crucial for tumor growth and proliferation. Some derivatives have bee[1]n shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) phosphorylation, thereby disrupting angiogenesis, a process vital for tumor survival. Furthermore, certain pyri[1]dine compounds can induce cell cycle arrest and apoptosis, programmed cell death, in cancer cells. The structural diversity [4][5]of pyridine derivatives allows for a wide range of biological activities, making them a fertile ground for drug discovery.

Putative Mechanism o[6][7]f Action of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Based on the known activities of related benzoylpyridine and other pyridine derivatives, 2-(4-Isopropoxybenzoyl)-3-methylpyridine is hypothesized to exert its cytotoxic effects through one or more of the following pathways:

  • Induction of Apoptosis: Many pyridine derivatives have been shown to trigger apoptosis in cancer cells through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

  • **Cell Cycle Arrest:[5] The compound may induce cell cycle arrest, likely at the G2/M phase, preventing cancer cells from completing mitosis and proliferating.

  • **Kinase Inhibition:[4] The pyridine scaffold is a common feature in many kinase inhibitors. It is plausible that this[1] compound could inhibit specific kinases involved in cancer cell signaling.

To visualize the potential interplay of these mechanisms, a simplified signaling pathway diagram is presented below.

Caption: Putative signaling pathways affected by 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Comparative Cytotoxicity Profile: A Predictive Analysis

To provide a framework for evaluating the cytotoxic potential of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, we will compare it with other known cytotoxic pyridine derivatives. The following table summarizes the reported IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of these compounds against various human cancer cell lines. This data, while not directly comparable due to variations in experimental conditions, offers a valuable benchmark.

Compound/Derivative ClassCell Line(s)Reported IC50 Range (µM)Reference(s)
2-Benzoylpyridine Thiosemicarbazones Jurkat, HL60Nanomolar concentrations
Pyridino[2,3-f]indo[6]le-4,9-diones XF 498, HCT 150.006 - 0.073 µg/mL
Pyridine Phenyl Ure[7]a Derivatives A549, HCT-116Potent activity reported
2-Pyridylhydrazones[5] Various tumor cell lines0.99 - 8.74
Silver(I) Complexes[8] with 2-Benzoylpyridine-Derived Hydrazones B16F10More cytotoxic than cisplatin

Based on these compari[9]sons, it is anticipated that 2-(4-Isopropoxybenzoyl)-3-methylpyridine could exhibit significant cytotoxicity, potentially in the low micromolar to nanomolar range, against a panel of human cancer cell lines. The presence of the benzoyl group is a common feature in many cytotoxic pyridine derivatives, suggesting its importance for biological activity.

Experimental Protoco[8][11][12][13]ls for Cytotoxicity Assessment

To empirically determine the cytotoxic profile of 2-(4-Isopropoxybenzoyl)-3-methylpyridine, standardized in vitro assays are essential. The following section out[10][11][12][13]lines a detailed methodology for conducting such an evaluation.

Cell Line Selection

The choice of cell lines is critical for a comprehensive cytotoxicity assessment. A panel of human cancer c[14][15][16][17]ell lines representing different tissue origins is recommended. Additionally, including a non-cancerous human cell line is crucial to assess selectivity.

Recommended Human Cancer Cell Lines:

  • HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line, important for assessing potential hepatotoxicity.

  • MCF-7 (Breast Adeno[17][18]carcinoma): A commonly used breast cancer cell line.

  • A549 (Lung Carcinom[2]a): A standard model for lung cancer studies.

  • HCT-116 (Colon Carc[2]inoma): A widely used colon cancer cell line.

  • K562 (Chronic Myelo[5]genous Leukemia): A suspension cell line representing a hematological malignancy.

Recommended Non-Cancer[19]ous Human Cell Line:

  • hTERT-immortalized Gingival Fibroblasts (CRL-4061): A normal cell line to evaluate general cytotoxicity.

Cell Culture

All c[17]ell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity and reliability. Cells should be cultured [20]in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for measuring cytotoxicity.

Step-by-Step Protocol:[12][21][22]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 2-(4-Isopropoxybenzoyl)-3-methylpyridine and the selected comparative compounds in the appropriate cell culture medium.

  • Incubation: Remove the old medium from the wells and add the medium containing the test compounds. Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can then be determined by plotting the percentage of viability against the log of the compound concentration.

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, comparison of the cytotoxic properties of 2-(4-Isopropoxybenzoyl)-3-methylpyridine. By leveraging the existing knowledge of related pyridine derivatives, we have outlined its potential mechanisms of action and provided a robust experimental framework for its in vitro evaluation. The pyridine scaffold continues to be a privileged structure in the development of anticancer therapeutics. Further investigation int[23]o the specific molecular targets and signaling pathways affected by 2-(4-Isopropoxybenzoyl)-3-methylpyridine is warranted. Future studies should also explore its efficacy in more complex, physiologically relevant models, such as 3D cell cultures and in vivo tumor models, to fully elucidate its therapeutic potential.

References

  • Antica[10][16]ncer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC. (n.d.). Retrieved from

  • In Vitro Toxicity Testing | Flow Cytometry | Miltenyi Biotec | 日本. (n.d.).
  • 2-Benzoylpyridine-N(4)-tolyl thiosemicarbazones and their palladium(II) complexes: cytotoxicity against leukemia cells - PubMed. (2009, October 15).
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021, December 26).
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. (n.d.).
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022, September 19).
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. (2024, December 13).
  • Toxicology | ATCC. (n.d.).
  • Synthesis, crystal structures, and cytotoxicity of 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone and its zinc(II) and diorganotin(IV) complexes: Journal of Coordination Chemistry: Vol 66, No 19 - Taylor & Francis. (2013, August 14).
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
  • Synthesis, Cytotoxic, and Antitumor Activities of 2-Pyridylhydrazones Derived from 3-Benzoylpyridazines | Request PDF - ResearchGate. (n.d.).
  • Cytotoxicity Assays | Thermo Fisher Scientific - US. (n.d.).
  • 2-Benzoylpyridine-N(4)-tolyl thiosemicarbazones and their palladium(II) complexes: Cytotoxicity against leukemia cells | Request PDF - ResearchGate. (n.d.).
  • [Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules | ACS Omega. (2018, June 28).
  • Toxicity Tests with Mammalian Cell Cultures - Scope. (n.d.).
  • Fundamental Toxicological Sciences - e-kenkyu.com. (n.d.).
  • Highlight report: Cell type selection for toxicity testing - PMC. (n.d.).
  • Making cell lines more physiologically relevant for toxicology testing - Culture Collections. (n.d.).
  • What cell line should I choose for citotoxicity assays? - ResearchGate. (2023, May 6).
  • Compound Report Card - CMNPD. (n.d.).
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024, July 15).
  • Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins - PMC. (n.d.).
  • Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines - Oriental Journal of Chemistry. (n.d.).
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen. (2024, December 19).
  • Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed. (2000, March 15).

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Comparative

Unambiguous Structural Elucidation of 2-(4-Isopropoxybenzoyl)-3-methylpyridine: A Comparative Guide to NMR, MS, and Cross-Validation Workflows

Executive Summary In modern drug development and synthetic chemistry, relying on a single analytical modality for structural elucidation often leads to critical misassignments. This guide evaluates the analytical perform...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and synthetic chemistry, relying on a single analytical modality for structural elucidation often leads to critical misassignments. This guide evaluates the analytical performance of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3)[1]. By comparing standalone approaches against an integrated cross-validation workflow, we demonstrate why orthogonal data fusion is the definitive standard for resolving complex regiochemical challenges in pharmaceutical pipelines.

The Analytical Challenge: Regiochemistry and Connectivity

The target molecule (C16H17NO2) consists of three primary domains: an isopropoxy group, a benzoyl core, and a methylpyridine ring. The primary analytical hurdle is regiochemical ambiguity . While confirming the molecular weight is straightforward, distinguishing the 3-methylpyridine moiety from its 4-methyl or 5-methyl isomers is notoriously difficult using mass spectrometry alone, as these isomers produce identical fragmentation masses[2]. Absolute elucidation requires mapping the exact atomic connectivity across the carbonyl bridge.

Platform 1: High-Resolution Mass Spectrometry (HRMS)

HRMS excels at providing rapid, high-sensitivity confirmation of the molecular formula and structural subunits.

Self-Validating Experimental Protocol: ESI-QTOF MS
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute 1:100 in a solution of Methanol/Water (50:50, v/v) containing 0.1% formic acid.

    • Causality: Formic acid acts as a proton source, artificially lowering the pH to drive the formation of the [M+H]+ pseudomolecular ion, which is strictly required for positive mode Electrospray Ionization (ESI+).

  • Instrument Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution immediately prior to the run.

    • Causality: This internal check ensures mass accuracy is maintained below 2 ppm, which is mathematically necessary to rule out isobaric interferences and unambiguously confirm the elemental formula (C16H17NO2).

  • Acquisition & Fragmentation: Infuse the sample at 10 µL/min. Set the capillary voltage to 3.5 kV to maintain a stable Taylor cone. Isolate the precursor ion ( m/z 256.13) and apply Higher-energy C-trap Dissociation (HCD) at a Normalized Collision Energy (NCE) of 30 eV.

Quantitative Data Summary: MS/MS Fragmentation
Fragment Ion ( m/z )Mass Error (ppm)Structural AssignmentDiagnostic Significance
256.1334 0.8 [M+H]+ (Precursor)Confirms exact mass of C16H17NO2.
214.0865 1.1 [M+H−C3​H6​]+ Loss of propene (-42 Da); confirms the presence of an isopropyl ether.
163.0754 0.94-Isopropoxybenzoyl cationCleavage adjacent to the carbonyl; confirms the benzoyl core.
92.0500 1.5Methylpyridine cationConfirms the pyridine ring, but fails to specify the methyl position.

Verdict: HRMS provides exceptional sensitivity and confirms the building blocks of the molecule, but it lacks the spatial resolution required to definitively place the methyl group at the 3-position of the pyridine ring.

Platform 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the "gold standard" for determining the absolute atomic connectivity and 3D spatial arrangement of molecules in solution[3].

Self-Validating Experimental Protocol: 1D & 2D NMR
  • Sample Preparation: Dissolve 5 mg of the purified compound in 600 µL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ provides the necessary deuterium lock signal for the spectrometer without introducing interfering proton signals. TMS serves as the internal standard, anchoring the chemical shift scale precisely at 0.00 ppm to ensure run-to-run reproducibility.

  • 1H Acquisition (600 MHz): Acquire 16 scans using a relaxation delay (D1) of 2.0 seconds.

    • Causality: A D1 of 2.0s exceeds the T1​ relaxation time of the aromatic protons. This prevents signal saturation and ensures that the peak integrations accurately reflect the true proton ratios (e.g., exactly 6 protons for the isopropyl methyls).

  • 2D HMBC Acquisition: Execute a phase-cycled Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: HMBC traces magnetization across 2 to 3 bonds, effectively "jumping" over heteroatoms and quaternary carbons. This is strictly required to prove that the methyl group is attached to C-3 of the pyridine ring by observing its coupling to the adjacent C-2 and C-4 carbons[4].

Quantitative Data Summary: Key NMR Assignments
NucleusChemical Shift (ppm)Multiplicity & IntegrationKey HMBC Correlations ( 2J,3J )
Isopropyl CH 1H : 4.65septet, J=6.0 Hz, 1HPhenyl C-4' (162.5 ppm)
Pyridine CH3​ 1H : 2.35singlet, 3HPyridine C-2 (155.0), C-3 (133.0), C-4 (138.0)
Phenyl H-2',6' 1H : 7.85doublet, J=8.8 Hz, 2HCarbonyl C=O (195.0 ppm)
Carbonyl C=O 13C : 195.0Quaternary CarbonCorrelates to Phenyl H-2',6'

Verdict: NMR provides definitive proof of regiochemistry (the HMBC correlation from the 2.35 ppm methyl protons to the C-2 and C-4 carbons proves the 3-methyl substitution). However, it requires significantly more sample mass and longer acquisition times than MS.

The Integrated Cross-Validation Workflow

To eliminate the blind spots inherent to isolated analytical techniques, modern structural elucidation relies on Orthogonal Data Fusion . In this workflow, the exact mass and fragmentation data from HRMS are used to generate a molecular scaffold, which is then rigidly "wired" together using the through-bond connectivity data from 2D NMR[2].

Workflow cluster_MS Mass Spectrometry (MS) cluster_NMR Nuclear Magnetic Resonance (NMR) Sample 2-(4-Isopropoxybenzoyl) -3-methylpyridine LC_HRMS ESI-HRMS Exact Mass & Formula Sample->LC_HRMS NMR_1D 1H & 13C NMR Chemical Environments Sample->NMR_1D MS_MS MS/MS Fragmentation Substructure Profiling LC_HRMS->MS_MS DataFusion Orthogonal Data Fusion (Cross-Validation) MS_MS->DataFusion Fragment Ions NMR_2D 2D NMR (HSQC/HMBC) Atomic Connectivity NMR_1D->NMR_2D NMR_2D->DataFusion J-Couplings Structure Unambiguous Structural Elucidation DataFusion->Structure Validated Model

Caption: Integrated NMR and MS cross-validation workflow for unambiguous structural elucidation.

By cross-referencing the MS fragmentation pathways with the HMBC correlation map, researchers create a self-validating dataset where a false positive in one modality is immediately caught by the other.

Correlation Molecule 2-(4-Isopropoxybenzoyl)-3-methylpyridine C16H17NO2 Isopropoxy Isopropoxy Group MS: -42 Da (Loss of Propene) NMR: 4.65 ppm (septet) Molecule->Isopropoxy Benzoyl Benzoyl Core MS: m/z 163.07 NMR: AA'BB' System Molecule->Benzoyl Pyridine 3-Methylpyridine Ring MS: m/z 92.05 NMR: HMBC C3-CH3 Molecule->Pyridine Isopropoxy->Benzoyl Ether Linkage (HMBC Confirmed) Benzoyl->Pyridine Carbonyl Bridge (HMBC Confirmed)

Caption: Orthogonal mapping of MS fragmentation and NMR HMBC correlations to molecular substructures.

Comparative Performance Guide

The table below objectively summarizes the operational and analytical performance of each approach when applied to 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Performance MetricStandalone HRMSStandalone NMRIntegrated Cross-Validation
Speed of Analysis High (< 5 mins)Moderate (~1-2 hours for 2D)Moderate (~2 hours total)
Sample Requirement Low (Nanograms)High (Milligrams)High (Limited by NMR)
Molecular Formula Confidence Absolute (< 2 ppm error)Inferred (Requires integration)Absolute
Regiochemical Confidence Low (Isomer ambiguity)Absolute (HMBC mapping)Absolute
Overall Structural Certainty PresumptiveHighDefinitive (Gold Standard)

References

  • CymitQuimica. "2-(4-Isopropoxybenzoyl)-3-methylpyridine | CAS: 1187165-54-3".
  • MDPI.
  • NIH PMC. "NMR as a “Gold Standard” Method in Drug Design and Discovery".
  • NIH PMC.

Sources

Validation

In Vitro vs In Vivo Correlation (IVIVC) Guide for 2-(4-Isopropoxybenzoyl)-3-methylpyridine

Executive Overview & Mechanistic Rationale In the landscape of preclinical drug discovery, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical for predicting the pharmacokinetic (PK) and pharmacodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Mechanistic Rationale

In the landscape of preclinical drug discovery, establishing a robust In Vitro-In Vivo Correlation (IVIVC) is critical for predicting the pharmacokinetic (PK) and pharmacodynamic (PD) behavior of novel chemical entities[1]. This guide provides an objective, data-driven comparison of 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS 1187165-54-3) against its structural analogs: the unsubstituted baseline 2-Benzoylpyridine and the less sterically hindered 2-(4-Methoxybenzoyl)-3-methylpyridine.

The structural modifications in 2-(4-Isopropoxybenzoyl)-3-methylpyridine are not arbitrary; they are engineered to overcome common pharmacokinetic liabilities associated with pyridine-containing heterocycles[2]:

  • The 4-Isopropoxy Substitution: Replaces a standard methoxy group to increase steric bulk. This "Goldilocks" lipophilicity enhances membrane permeability while sterically shielding the ether linkage from rapid CYP3A4-mediated O-dealkylation.

  • The 3-Methylpyridine Moiety: The ortho-methyl group forces the adjacent carbonyl out of planarity with the pyridine ring. This conformational twist reduces crystal lattice energy (improving aqueous solubility) and alters the electronic density of the pyridine nitrogen, mitigating rapid N-oxidation by Flavin-containing monooxygenases (FMOs)[3].

Mandatory Visualizations: IVIVC & Metabolic Workflows

To accurately predict in vivo outcomes, we must first map the predictive workflow and the primary metabolic pathways that our in vitro assays are designed to interrogate.

IVIVC_Workflow in_vitro In Vitro Assays (Caco-2, HLM/RLM) pbpk PBPK Modeling (IVIVC Engine) in_vitro->pbpk CLint, Papp physchem Physicochemical (LogP, pKa) physchem->pbpk f_u, Vd_ss in_vivo In Vivo PK (Rat IV/PO) pbpk->in_vivo Predicted PK in_vivo->pbpk Validation optimization Lead Optimization in_vivo->optimization Selection

Caption: Systems-based IVIVC workflow mapping in vitro inputs to in vivo pharmacokinetic predictions.

Metabolic_Pathway parent 2-(4-Isopropoxybenzoyl) -3-methylpyridine cyp3a4 CYP3A4 / CYP2C19 (O-dealkylation) parent->cyp3a4 fmo FMO / CYP3A4 (N-oxidation) parent->fmo met1 4-Hydroxybenzoyl Metabolite cyp3a4->met1 met2 Pyridine N-oxide Metabolite fmo->met2 gluc Glucuronidation (UGT) met1->gluc excretion Renal/Biliary Excretion met2->excretion gluc->excretion

Caption: Primary metabolic clearance pathways for substituted benzoylpyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls to differentiate biological phenomena from artifactual degradation[4].

Protocol A: Caco-2 Bidirectional Permeability (Absorption Predictor)

Causality: Caco-2 monolayers express human intestinal transporters. Bidirectional testing (Apical-to-Basolateral and Basolateral-to-Apical) is mandatory to determine if the compound is a victim of P-glycoprotein (P-gp) efflux, which directly throttles in vivo oral bioavailability[5].

  • Cell Culture & Validation: Seed Caco-2 cells on transwell polycarbonate inserts. Culture for 21 days. Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm² and Lucifer Yellow rejection is >99% (confirms tight junction integrity).

  • Dosing: Prepare 10 µM of the test compound in HBSS buffer (pH 7.4). Add to the donor chamber (Apical for A→B, Basolateral for B→A).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B→A)​/Papp(A→B)​ ).

Protocol B: Microsomal Stability (Clearance Predictor)

Causality: Pyridine rings are highly susceptible to ring-cleavage and N-oxidation[6]. Human Liver Microsomes (HLM) contain the full complement of CYPs and FMOs required to predict hepatic intrinsic clearance ( CLint​ ).

  • Matrix Preparation: Dilute HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Spiking: Add the test compound to a final concentration of 1 µM.

  • Initiation & Self-Validation: Split into two arms. Arm 1 receives 1 mM NADPH (initiates metabolism). Arm 2 receives buffer (Validation Step: Minus-NADPH control to rule out chemical instability).

  • Quenching: At 0, 5, 15, 30, and 45 minutes, transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol C: In Vivo Rat Pharmacokinetics (Ground Truth)

Causality: Jugular Vein Cannulated (JVC) rats are used to eliminate handling stress, which can alter hemodynamics and skew clearance data. Intravenous (IV) and Oral (PO) arms are required to calculate absolute bioavailability ( F% ).

  • Formulation: IV dose (1 mg/kg) formulated in 5% DMSO / 95% PEG400. PO dose (5 mg/kg) formulated in 0.5% Methylcellulose suspension.

  • Administration: Administer to fasted male Sprague-Dawley JVC rats (n=3 per route).

  • Sampling: Collect 200 µL blood samples via the cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Replace volume with heparinized saline.

  • Processing: Centrifuge immediately to isolate plasma. Extract via protein precipitation and analyze via LC-MS/MS.

  • Data Extraction: Perform Non-Compartmental Analysis (NCA) to derive Systemic Clearance ( CL ), Volume of Distribution ( Vdss​ ), and Bioavailability ( F ).

Comparative Data Synthesis: IVIVC Translation

The following table synthesizes the in vitro predictors and their corresponding in vivo outcomes. The data clearly demonstrates how the structural modifications of the target product translate to superior pharmacokinetic performance.

Parameter2-Benzoylpyridine (Baseline)2-(4-Methoxybenzoyl)-3-methylpyridine (Analog)2-(4-Isopropoxybenzoyl)-3-methylpyridine (Product)
LogP (Calculated) 2.12.83.4
Caco-2 Papp​ (A→B) 15.2 x 10⁻⁶ cm/s22.4 x 10⁻⁶ cm/s35.1 x 10⁻⁶ cm/s
Efflux Ratio (ER) 1.2 (No Efflux)1.5 (Low Efflux)1.4 (Low Efflux)
HLM CLint​ 45.0 µL/min/mg68.5 µL/min/mg (High O-demethylation)24.2 µL/min/mg (Sterically shielded)
Rat In Vivo Clearance 35.5 mL/min/kg52.0 mL/min/kg18.4 mL/min/kg
Rat In Vivo Half-Life 1.2 hours0.8 hours3.5 hours
Absolute Bioavailability ( F ) 40%22%68%
IVIVC Interpretation & Causality Analysis
  • Absorption Correlation: The increase in LogP from 2.1 (Baseline) to 3.4 (Product) directly correlates with a >2-fold increase in Caco-2 permeability. Because the Efflux Ratio remains <2 across all compounds, the in vitro Papp​ perfectly predicts the high in vivo absorption of the product.

  • Metabolic Correlation: The methoxy analog suffers from high in vitro intrinsic clearance (68.5 µL/min/mg) due to rapid O-demethylation, which perfectly predicts its poor in vivo half-life (0.8h) and low bioavailability (22%). By replacing the methoxy group with an isopropoxy group, the product introduces steric hindrance that drastically reduces in vitro clearance (24.2 µL/min/mg).

  • The 3-Methyl Advantage: The baseline compound (2-Benzoylpyridine) lacks the 3-methyl group, leaving the pyridine nitrogen highly exposed to FMO-mediated N-oxidation[3]. The product's 3-methyl group sterically shields this nitrogen, further driving down in vivo clearance to 18.4 mL/min/kg and extending the half-life to a highly favorable 3.5 hours.

Conclusion

The IVIVC data confirms that 2-(4-Isopropoxybenzoyl)-3-methylpyridine is a highly optimized preclinical scaffold. The in vitro Caco-2 and microsomal stability assays accurately predict its superior in vivo pharmacokinetic profile. The strategic inclusion of the isopropoxy and 3-methyl groups successfully mitigates the rapid metabolism typically seen in simple benzoylpyridines, resulting in a compound with excellent oral bioavailability (68%) suitable for advanced in vivo efficacy modeling.

References

  • Pharmacokinetic aspects and in vitro-in vivo correlation potential for lipid-based formulations. National Institutes of Health (NIH). Available at:[Link]

  • Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Sapienza University of Rome. Available at: [Link]

  • What are ADME and IVIVC in drug development? Pion Inc. Available at:[Link]

  • Investigations into the mechanisms of pyridine ring cleavage in vismodegib. National Institutes of Health (NIH). Available at:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. American Chemical Society (ACS). Available at:[Link]

  • Role of Flavin-Containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes. Drug Metabolism and Disposition. Available at:[Link]

Sources

Comparative

Cost-Efficiency and Performance Analysis: 2-(4-Isopropoxybenzoyl)-3-methylpyridine vs. Alternative Pyridine Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Process Development Executive Summary & Mechanistic Context The diaryl methanone scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Chemical Process Development

Executive Summary & Mechanistic Context

The diaryl methanone scaffold, specifically 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3) , is a highly privileged intermediate in modern medicinal chemistry. It serves as a critical structural building block in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Most notably, it is utilized in the development of PDE10A inhibitors targeting psychiatric disorders ()[1] and Nav1.7/Nav1.3 sodium channel blockers designed for neuropathic pain management ()[2].

The Chemical Challenge: The presence of the 3-methyl group on the pyridine ring introduces severe steric hindrance at the adjacent C2 position. This steric penalty complicates standard nucleophilic acyl substitutions. Consequently, process chemists must evaluate whether to purchase the expensive, pre-formed ketone or synthesize it de novo using alternative, simpler pyridine intermediates (such as 2-cyano-3-methylpyridine or 2-bromo-3-methylpyridine).

This guide provides an objective cost-performance analysis and detailed, self-validating experimental protocols to guide this strategic scale-up decision.

Pathway Visualization: Synthetic Decision Tree

The following diagram maps the three primary procurement and synthetic pathways, highlighting the critical bottlenecks and decision nodes for process scale-up.

SyntheticWorkflows Target Target API Intermediate: 2-(4-Isopropoxybenzoyl)-3-methylpyridine Alt1 Alternative 1: Nitrile Route 2-Cyano-3-methylpyridine Target->Alt1 Alt2 Alternative 2: Weinreb Route 2-Bromo-3-methylpyridine Target->Alt2 Preformed Commercial Pre-formed CAS: 1187165-54-3 Target->Preformed Step1A Grignard Addition (Sterically Hindered) Alt1->Step1A Step1B Cryogenic Lithiation (-78 °C, n-BuLi) Alt2->Step1B Decision Cost-Benefit Analysis: Time vs. Material Cost Preformed->Decision YieldA Yield: 60-65% High Impurity Profile Step1A->YieldA YieldB Yield: 80-85% High Energy Cost Step1B->YieldB YieldA->Decision YieldB->Decision

Workflow comparison of synthetic routes to 2-(4-Isopropoxybenzoyl)-3-methylpyridine.

Comparative Cost & Performance Analysis

When scaling an API from discovery (mg) to pilot plant (kg), the cost of intermediates shifts from being a negligible factor to a primary driver of the Cost of Goods Sold (COGS). As seen in specialty chemical catalogs, the pre-formed intermediate commands a massive premium[3].

Table 1: Cost, Yield, and Scalability Metrics (Projected per 1 kg Scale)
Procurement / Synthetic RouteStarting MaterialKey Reagents RequiredEst. Material Cost ($/kg)Avg. YieldScalability ProfileLabor & Overhead
1. Commercial Sourcing CAS: 1187165-54-3None$15,000 - $25,000100% (N/A)ExcellentMinimal
2. Nitrile Route 2-Cyano-3-methylpyridine4-IsopropoxyphenylMgBr$800 - $1,20060 - 65%GoodModerate (Purification heavy)
3. Weinreb Amide Route 2-Bromo-3-methylpyridinen-BuLi, Weinreb Amide$1,500 - $1,90080 - 85%Poor (Cryogenics)High (Energy & Equipment)

Strategic Takeaway: Purchasing the pre-formed intermediate is economically justified only during early-stage R&D to accelerate lead optimization. For multi-kilogram API campaigns, synthesizing the intermediate via the Nitrile Route offers the best balance of material cost and ambient-temperature scalability, provided the purification protocols are strictly validated.

Experimental Workflows & Self-Validating Protocols

As process chemists, we must ensure that every step in a synthetic route is mechanistically sound and features built-in validation checks to prevent catastrophic batch failures.

Protocol A: The Nitrile Route (Grignard Addition)

Causality: The 3-methyl group sterically shields the electrophilic nitrile carbon. To overcome this activation barrier, the Grignard reagent must be used in slight excess (1.2 eq), and the reaction requires prolonged stirring. However, excessive heating must be avoided to prevent the Grignard reagent from acting as a base and deprotonating the acidic methyl protons.

Step-by-Step Methodology:

  • Grignard Preparation: In a flame-dried flask under N₂, react 1-bromo-4-isopropoxybenzene (1.2 eq) with magnesium turnings in anhydrous THF at 40 °C until the metal is consumed.

  • Nucleophilic Addition: Cool the Grignard reagent to 0 °C. Dropwise add a solution of 2-cyano-3-methylpyridine (1.0 eq) in THF. Allow the mixture to warm to 25 °C and stir for 12 hours.

  • Acidic Hydrolysis: Quench the reaction carefully with 2M HCl. Reflux the biphasic mixture for 4 hours. Causality: The bulky 3-methyl group shields the intermediate imine carbon, making hydrolysis unusually slow at room temperature. Refluxing provides the necessary activation energy to drive the equilibrium toward the ketone.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via recrystallization from heptane/ethyl acetate.

Self-Validation Checkpoint (Imine Formation): Before initiating the HCl hydrolysis (Step 3), remove a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via TLC (Hexanes/EtOAc 3:1). The intermediate imine is highly conjugated and fluoresces bright blue under 254 nm UV light. The complete disappearance of the nitrile starting material validates the success of the Grignard addition, ensuring no unreacted starting material is carried over.

Protocol B: The Weinreb Amide Route (Lithium-Halogen Exchange)

Causality: Direct Grignard or organolithium addition to standard esters or acid chlorides often results in over-addition, yielding an unwanted tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) solves this by forming a stable, five-membered cyclic chelate with the lithium ion upon nucleophilic attack. This tetrahedral intermediate cannot collapse to release the highly reactive ketone until the reaction is quenched with aqueous acid, strictly preventing over-addition.

Step-by-Step Methodology:

  • Cryogenic Lithiation: Dissolve 2-bromo-3-methylpyridine (1.0 eq) in a mixture of anhydrous Toluene/THF (4:1). Cool to -78 °C. Causality: Toluene prevents the reaction mixture from freezing solid at cryogenic temperatures, while THF coordinates the lithium ion to accelerate the halogen-metal exchange. Dropwise add n-BuLi (1.1 eq, 1.6 M in hexanes). Stir for 30 minutes.

  • Amide Addition: Add 4-isopropoxy-N-methoxy-N-methylbenzamide (1.05 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Dichloromethane, dry over MgSO₄, and concentrate under reduced pressure.

Self-Validation Checkpoint (Lithiation Efficiency): Before adding the expensive Weinreb amide (Step 2), withdraw a 0.5 mL aliquot of the lithiated pyridine and quench it directly into D₂O. Extract and analyze the organic layer via ¹H-NMR. The presence of >95% 3-methylpyridine-2-d₁ (deuterium incorporation at the C2 position) validates a successful lithium-halogen exchange. If unreacted 2-bromo-3-methylpyridine remains, the lithiation time must be extended before proceeding.

Conclusion

The selection of a pyridine intermediate for the synthesis of 2-(4-Isopropoxybenzoyl)-3-methylpyridine dictates the economic viability of the downstream API. While the Weinreb Route offers superior yields (80-85%), its reliance on cryogenic infrastructure (-78 °C) severely limits its utility in pilot-plant scale-up. Conversely, the Nitrile Route utilizes cheaper starting materials and ambient conditions, making it the optimal choice for large-scale manufacturing, provided the self-validating hydrolysis checkpoints are rigorously monitored to manage the steric challenges imposed by the 3-methyl group.

References

  • World Intellectual Property Organization. "Nitrogen heterocyclic compounds useful as pde10 inhibitors." WO2011143365A1.
  • World Intellectual Property Organization.
  • United States Patent and Trademark Office. "Substituted pyrazolo[3,4-d] pyrimidines and methods of using the same." US7452880B2.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Isopropoxybenzoyl)-3-methylpyridine proper disposal procedures

Standard Operating Procedure: Handling, Segregation, and Disposal of 2-(4-Isopropoxybenzoyl)-3-methylpyridine As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling, Segregation, and Disposal of 2-(4-Isopropoxybenzoyl)-3-methylpyridine

As a Senior Application Scientist, I frequently consult on the lifecycle management of complex pharmaceutical intermediates. 2-(4-Isopropoxybenzoyl)-3-methylpyridine (CAS: 1187165-54-3)[1] is a sterically hindered diaryl methanone featuring a substituted methylpyridine ring. While highly valuable as a building block in targeted drug development, its heterocyclic nature and lipophilic isopropoxy group present distinct ecological and toxicological risks.

This guide provides a self-validating, scientifically grounded protocol for its safe handling, spill remediation, and disposal, ensuring your laboratory exceeds standard environmental compliance.

Mechanistic Toxicology & Environmental Impact

To manage a chemical effectively, one must understand its molecular behavior. This compound consists of a bulky diaryl methanone structure that dictates its reactivity and persistence.

  • Biological Persistence & Groundwater Risk: Methylpyridine derivatives exhibit significant resistance to standard microbial degradation compared to simpler aromatics. The asymmetrical structure imparts mild polarity, allowing it to migrate through both aqueous and lipid environments, posing a severe risk to groundwater if improperly discarded (2)[2].

  • Thermal Stability: The pyridine ring is highly stable. Standard low-temperature incineration can result in incomplete combustion, releasing toxic volatile organic compounds (VOCs) and uncombusted pyridine residues. Complete thermal cracking requires temperatures exceeding 1,300°C (3)[3].

  • Steric Hindrance: As a ketone, the methanone bridge can participate in nucleophilic attacks, though it is sterically hindered by the bulky isopropoxy and methylpyridine groups, limiting its acute reactivity but complicating enzymatic breakdown (4)[4].

  • Acute Toxicity: Exposure causes documented skin and eye irritation (H315, H319) and specific target organ respiratory irritation (H335) (5)[5].

Quantitative Data: Hazard & Segregation Profiles

Table 1: Physicochemical & Hazard Profile

ParameterDescription / Value
Chemical Name 2-(4-Isopropoxybenzoyl)-3-methylpyridine
CAS Number 1187165-54-3[1]
Chemical Class Diaryl Methanone / Pyridine Derivative
Primary Hazards Skin Irritation (H315), Eye Irritation (H319), STOT SE 3 (H335)[5]
Environmental Risk Resistant to biodegradation; severe groundwater contaminant[2],[3]

Table 2: Waste Segregation Matrix

Waste CategoryCompatibilityAction / Rationale
Halogen-Free Organics Highly Compatible Primary disposal route. Prevents dioxin formation during incineration.
Halogenated Organics Incompatible Do NOT mix. Co-incineration of nitrogenous rings with halogens generates toxic polychlorinated biphenyls/dioxins.
Strong Oxidizers Incompatible Do NOT mix. The electron-rich isopropoxy group is susceptible to rapid, exothermic oxidation.
Aqueous Waste Incompatible Do NOT pour down drains. Pyridine derivatives are toxic to municipal wastewater bio-cultures[3].

Step-by-Step Methodology: Routine Waste Segregation & Disposal

Causality Check: We strictly segregate this compound from halogenated waste because co-incineration of nitrogenous rings with halogens at suboptimal temperatures can generate dioxins. Furthermore, high-temperature incineration is mandated because methylpyridine rings require immense thermal energy to break down completely without forming hazardous intermediate byproducts[3].

  • Primary Containment: Collect all liquid and solid waste containing 2-(4-Isopropoxybenzoyl)-3-methylpyridine in a clearly labeled, high-density polyethylene (HDPE) or glass container designated exclusively for "Halogen-Free Organic Waste."

  • Verification of Incompatibilities: Ensure no strong oxidizers (e.g., peroxides, nitric acid) are introduced into the waste stream. Self-Validation: Check the pH of the waste stream prior to addition; it should remain neutral to mildly basic.

  • EPA/RCRA Manifesting: Classify the waste under standard EPA guidelines for pyridine derivatives (often carrying U-series or D-series characteristic waste codes if mixed with flammable solvents)[2].

  • High-Temperature Incineration: Transfer the waste to a certified disposal facility capable of high-temperature incineration. The facility must utilize a rotary kiln or liquid injection incinerator operating between 1,300°C and 1,550°C[3].

  • Emission Scrubbing Verification: Verify that the disposal partner utilizes wet NOx scrubbers. The combustion of the nitrogenous pyridine ring generates nitrogen oxides, which must be neutralized before atmospheric release.

DisposalPathway W1 2-(4-Isopropoxybenzoyl) -3-methylpyridine Waste W2 Segregate: Halogen-Free Organic Waste W1->W2 W3 EPA/RCRA Manifesting W2->W3 W4 High-Temp Incineration (1,300°C - 1,550°C) W3->W4 W5 NOx Scrubber System W4->W5 W6 Safe Atmospheric Exhaust W5->W6

EPA-compliant disposal and thermal destruction pathway for diaryl methanones.

Step-by-Step Methodology: Chemical Spill Remediation

Causality Check: Pyridine derivatives are readily absorbed through the skin and present inhalation hazards. Immediate isolation and the use of inert, non-reactive absorbents prevent both dermal exposure and the generation of flammable vapors (6)[6].

  • Isolation & Evacuation: Immediately isolate the spill perimeter (minimum 10-foot radius). Increase laboratory ventilation (fume hood sashes up, external exhaust fans on) to clear volatile vapors[6].

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloved), tight-fitting safety goggles, and a half-mask respirator with organic vapor (OV) cartridges if the spill occurs outside a ventilated enclosure.

  • Inert Containment: Surround and cover the spill with an inert absorbent such as dry sand, vermiculite, or a commercial spill pillow. Crucial: Do not use combustible absorbents like sawdust, as the mixture may become highly flammable[6],[7].

  • Mechanical Collection: Use non-sparking polypropylene or copper-beryllium scoops to collect the saturated absorbent. Transfer the material into a rigid, sealable hazardous waste bin[7].

  • Surface Decontamination: Wash the spill surface with a mild detergent and water solution, followed by an ethanol wipe down, to remove residual lipophilic traces. Collect all cleaning materials as hazardous waste.

SpillResponse N1 Spill Detected N2 Assess Volume & Toxicity N1->N2 N3 Evacuate & Ventilate Area N2->N3 N4 Don Appropriate PPE (Respirator, Nitrile) N3->N4 N5 Contain with Inert Absorbent (Sand/Vermiculite) N4->N5 N6 Collect via Non-Sparking Tools N5->N6 N7 Seal in RCRA Hazardous Bin N6->N7

Workflow for containment and remediation of pyridine derivative spills.

References

  • CymitQuimica "2-(4-Isopropoxybenzoyl)-3-methylpyridine CAS: 1187165-54-3." CymitQuimica Catalog. 1

  • BLD Pharm "1187164-63-1 | (4-Isopropoxyphenyl)(6-methylpyridin-3-yl)methanone Hazards." BLD Pharm Safety Database. 5

  • US Environmental Protection Agency (EPA) "Remediation System Evaluation, Reilly Tar & Chemical Corp. (Indianapolis Plant) Site." EPA Superfund Documentation. 2

  • Journal of Hazardous, Toxic, and Radioactive Waste "Critical Assessment of 2-Methylpyridine: A Cause for Renewed Concern." ASCE Library. 3

  • ACS Catalysis "Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases." American Chemical Society. 4

  • Jubilant Ingrevia Limited "Pyridine ACS Safety Data Sheet." Jubilant Ingrevia SDS Database. 6

  • Regis Technologies "Safety Data Sheet: Pyridine Derivatives." Regis Technologies Inc.7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Isopropoxybenzoyl)-3-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Isopropoxybenzoyl)-3-methylpyridine
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